1,3-Dioxolane, 2-(2-furanyl)-4-methyl-
Description
The exact mass of the compound 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol)practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-4-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6-5-10-8(11-6)7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYNPYRBPLTQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863378 | |
| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid; Sweet aroma | |
| Record name | Furfural propyleneglycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Furfural propyleneglycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.130-1.136 (20°) | |
| Record name | Furfural propyleneglycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4359-54-0 | |
| Record name | 2-(2-Furanyl)-4-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfural propyleneglycol acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfural propylene glycol acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-furyl)-4-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURAL PROPYLENEGLYCOL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0LXA62DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: 2-(2-furanyl)-4-methyl-1,3-dioxolane
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 2-(2-furanyl)-4-methyl-1,3-dioxolane (CAS No. 4359-54-0)
Executive Summary
Chemical and Physical Properties
2-(2-furanyl)-4-methyl-1,3-dioxolane is a heterocyclic organic compound. Its structure features a furan ring attached to a 4-methyl-1,3-dioxolane ring. The available quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molar Mass | 154.16 g/mol | [1] |
| CAS Number | 4359-54-0 | [1] |
| Density | 1.118 g/cm³ | [1] |
| Melting Point | -80 °C | [1] |
| Boiling Point | 214 °C | [1] |
| Flash Point | 96 °C | [1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane could not be located in the reviewed literature. However, a general synthetic approach for analogous (1,3-dioxolan-2-yl)furans involves the acid-catalyzed reaction of a formylfuran derivative with an appropriate diol.
A plausible synthetic route for 2-(2-furanyl)-4-methyl-1,3-dioxolane would be the acetalization of 2-furaldehyde with 1,2-propanediol in the presence of an acid catalyst. This reaction is typically performed with Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
Below is a generalized workflow for this type of synthesis.
References
Spectroscopic Analysis of 2-(2-furanyl)-4-methyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of 2-(2-furanyl)-4-methyl-1,3-dioxolane. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. However, this document provides a detailed overview of the expected spectroscopic characteristics based on its chemical structure. Furthermore, it outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) that are applicable for the analysis of this and similar molecules. This guide serves as a foundational resource for researchers aiming to synthesize or analyze 2-(2-furanyl)-4-methyl-1,3-dioxolane, enabling them to anticipate spectral features and apply appropriate analytical methodologies.
Chemical Structure and Expected Spectroscopic Data
The structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane is presented below:
Caption: General workflow for spectroscopic analysis of a chemical compound.
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to CAS 4359-54-0 (Furfural Propyleneglycol Acetal)
This guide provides a comprehensive overview of the chemical and biological properties of the compound with CAS number 4359-54-0, identified as Furfural Propyleneglycol Acetal. The information is intended for researchers, scientists, and professionals in drug development and food science.
Furfural propyleneglycol acetal is a synthetic chemical primarily used as a flavoring agent in the food industry.[1][2] Its chemical structure is characterized by a furan ring linked to a 1,3-dioxolane ring substituted with a methyl group.
Table 1: Physicochemical Properties of CAS 4359-54-0
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3][4] |
| Appearance | Colorless to pale yellow clear liquid | [4][5] |
| Odor | Sweet, fruity, almond-like | [3] |
| Melting Point | -80 °C | [6][7] |
| Boiling Point | 211-214 °C @ 760 mmHg | [5][8] |
| Density | 1.118 - 1.136 g/cm³ @ 20 °C | [5][7][8] |
| Refractive Index | 1.472 - 1.478 @ 20 °C | [4][5] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [3][4] |
| Vapor Pressure | 0.236 mmHg @ 25 °C (estimated) | [5] |
| Flash Point | 95.56 °C (204 °F) | [5] |
| logP (o/w) | 1.568 (estimated) | [5] |
Synonyms: 2-(2-Furanyl)-4-methyl-1,3-dioxolane, Furfural propylene glycol acetal, 2-(Furan-2-yl)-4-methyl-1,3-dioxolane.[3][4]
Biological Activity and Toxicology
The biological activity of Furfural propyleneglycol acetal has been evaluated primarily in the context of its safety as a food additive.
Genotoxicity
Concerns have been raised regarding the potential genotoxicity of furfural and its derivatives.[9] An in-vitro study using the Ames test indicated a positive result for Furfural propyleneglycol acetal, suggesting potential mutagenic activity. The positive result was observed in the TA100 strain of Salmonella typhimurium in the absence of metabolic activation (-S9 mix).
Table 2: Summary of Ames Test Results for CAS 4359-54-0
| Test | Strain | Metabolic Activation | Result |
| Ames Test | S. typhimurium TA100 | -S9 mix | Positive |
This finding has led to further evaluation by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[9]
Metabolism
As an acetal, Furfural propyleneglycol acetal is expected to undergo hydrolysis under acidic conditions, such as those found in the stomach, to yield its constituent molecules: furfural and propylene glycol. The toxicological profile of these metabolites is a key consideration in the safety assessment of the parent compound.
Caption: Predicted metabolic pathway of Furfural Propyleneglycol Acetal.
Experimental Protocols
General Ames Test Protocol
While a specific, detailed protocol for the Ames test performed on Furfural propyleneglycol acetal is not publicly available, a general procedure for this bacterial reverse mutation assay is well-established.[10][11][12][13]
Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (His- ) strains of Salmonella typhimurium.
Materials:
-
Histidine-dependent (His- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Test compound (Furfural propyleneglycol acetal).
-
Minimal glucose agar plates.
-
Top agar containing a trace amount of histidine.
-
S9 fraction from induced rat liver for metabolic activation (optional, to test for metabolites' mutagenicity).
-
Positive and negative controls.
Procedure:
-
Preparation: A suspension of the S. typhimurium tester strain is prepared.
-
Exposure: The bacterial suspension is mixed with the test compound at various concentrations in molten top agar. For testing with metabolic activation, the S9 fraction and cofactors are also added to the top agar.
-
Plating: The mixture is poured onto the surface of a minimal glucose agar plate and allowed to solidify. The trace amount of histidine in the top agar allows all plated bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine and thus can grow on the minimal medium) is counted for each plate.
-
Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies suggests that the test compound is mutagenic.
Caption: Generalized workflow for the Ames test.
Safety and Regulatory Status
Furfural propyleneglycol acetal is listed as a flavoring substance by various regulatory bodies. However, due to the genotoxicity concerns associated with furfural and its derivatives, its use and acceptable intake levels are subject to ongoing review and regulation.[9] The safety assessment of such flavoring agents typically follows a structured procedure.
Caption: Workflow for the safety assessment of a flavoring agent.
References
- 1. furfural propylene glycol acetal, 4359-54-0 [thegoodscentscompany.com]
- 2. furfural propylene glycol acetal, 4359-54-0 [perflavory.com]
- 3. 972. Procedure for the safety evaluation of flavouring agents (WHO Food Additives Series 44) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Criteria for the safety evaluation of flavoring substances. The Expert Panel of the Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for the Assessment of Flavoring Substances in Foods on Health (Guidelines) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Elucidation of 2-(2-furanyl)-4-methyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(2-furanyl)-4-methyl-1,3-dioxolane is a heterocyclic compound incorporating both a furan ring and a substituted dioxolane ring. The furan moiety is a common scaffold in biologically active compounds, while the dioxolane group often serves as a protective group for carbonyls in organic synthesis and can also be found in various bioactive molecules.[1] The combination of these two structural features in 2-(2-furanyl)-4-methyl-1,3-dioxolane makes it a molecule of interest for potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed elucidation of its structure and properties.
Synthesis
The primary route for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane is the acid-catalyzed acetalization of furfural with 1,2-propanediol. This reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the aldehyde, leading to the formation of a cyclic acetal.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Experimental Protocol (Generalized)
This protocol is a generalized procedure based on common methods for acetalization. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
Furfural
-
1,2-Propanediol
-
Anhydrous Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add furfural (1.0 eq), 1,2-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Add a sufficient amount of anhydrous toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (furfural) is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Structure Elucidation: Spectroscopic Analysis (Predictive)
As of the last update, publicly accessible experimental spectra for 2-(2-furanyl)-4-methyl-1,3-dioxolane are limited. The following sections provide a predictive analysis of the expected spectroscopic data based on the known spectral characteristics of the furan and dioxolane moieties and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the furan ring, the dioxolane ring, and the methyl group. The presence of a stereocenter at the 4-position of the dioxolane ring will lead to diastereomers (cis and trans isomers), which may result in a more complex spectrum with two sets of signals.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the aromaticity of the furan ring.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Furan Ring | ||
| H-3' | ~6.4 | ~110 |
| H-4' | ~6.3 | ~108 |
| H-5' | ~7.4 | ~143 |
| C-2' | - | ~152 |
| C-3' | - | ~110 |
| C-4' | - | ~108 |
| C-5' | - | ~143 |
| Dioxolane Ring | ||
| H-2 | ~5.8 | ~103 |
| H-4 | ~4.0-4.5 (m) | ~75 |
| H-5 | ~3.5-4.2 (m) | ~70 |
| C-2 | - | ~103 |
| C-4 | - | ~75 |
| C-5 | - | ~70 |
| Methyl Group | ||
| -CH₃ | ~1.2-1.4 (d) | ~18 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (furan ring) | 3100-3150 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium-Strong |
| C=C (furan ring) | 1500-1600 | Medium |
| C-O-C (cyclic ether) | 1050-1250 | Strong |
| C-O (furan ring) | ~1015 | Strong |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Electron ionization (EI) would likely lead to the fragmentation of the dioxolane ring and the furan moiety.
| m/z | Predicted Fragment |
| 154 | Molecular Ion [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 95 | [Furfural radical cation]⁺ |
| 67 | [C₄H₃O]⁺ |
| 59 | [C₃H₇O]⁺ |
Potential Biological Signaling and Applications
While there is no specific data on the biological activity of 2-(2-furanyl)-4-methyl-1,3-dioxolane, the furan scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, some dioxolane derivatives have shown biological activities.[1]
Hypothetical Signaling Pathway Involvement
Given the structural motifs, one could hypothesize its potential interaction with pathways commonly targeted by furan-containing drugs. For instance, some furan derivatives are known to inhibit enzymes or modulate receptor activity. A hypothetical workflow for screening its biological activity is presented below.
Caption: A generalized workflow for the investigation of the biological activity of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Conclusion
This technical guide has provided a detailed overview of the synthesis and predicted spectroscopic properties of 2-(2-furanyl)-4-methyl-1,3-dioxolane. While experimental data for this specific molecule is not widely published, the information presented here, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers. The synthesis via acetalization of furfural is a straightforward and scalable method. The predicted spectroscopic data provides a benchmark for the characterization of this compound. The discussion on potential biological activities highlights the need for further investigation into the therapeutic potential of this and related furan-dioxolane derivatives. This guide should facilitate future research and development efforts involving 2-(2-furanyl)-4-methyl-1,3-dioxolane.
References
A Technical Deep Dive into Furan-Containing Dioxolanes: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The convergence of furan and dioxolane moieties in a single molecular framework has given rise to a promising class of heterocyclic compounds with diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of furan-containing dioxolanes, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. The aim is to equip researchers and drug development professionals with a thorough understanding of this scaffold and its potential in modern medicinal chemistry.
Core Synthesis Strategies
The primary route for the synthesis of furan-containing dioxolanes involves the protection of a formyl group on a furan ring. This is typically achieved through the acid-catalyzed reaction of a formylfuran derivative with ethylene glycol. For instance, (1,3-dioxolan-2-yl)furancarboxylates can be synthesized from the corresponding formylfurancarboxylates in the presence of p-toluenesulfonic acid. Subsequent reduction of the carboxylate group, for example with lithium aluminum hydride, can be performed while preserving the dioxolane ring, leading to the corresponding alcohols. These alcohols can then serve as versatile intermediates for further derivatization.
Biological Activities and Therapeutic Applications
Furan and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a dioxolane ring can enhance these biological effects, a phenomenon attributed to the unique physicochemical properties conferred by the dioxolane moiety.
Anticancer Activity
Several studies have highlighted the potential of furan-containing compounds as anticancer agents. While specific studies on furan-dioxolane hybrids are emerging, the general mechanisms of action for bioactive furans provide valuable insights. For example, certain furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway. These compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
One notable study on novel furan derivatives demonstrated significant antiproliferative activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines. The mechanism was suggested to involve the promotion of PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival.
Antimicrobial Activity
The furan nucleus is a key component of several antimicrobial drugs. The introduction of various substituents on the furan ring can modulate the antimicrobial spectrum and potency. Structure-activity relationship (SAR) studies on furan derivatives have shown that the nature and position of these substituents are critical for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While extensive quantitative data on furan-dioxolane hybrids is still being accumulated, the established antimicrobial potential of the furan scaffold makes these compounds compelling candidates for further investigation.
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize key quantitative data for representative furan-containing compounds, providing a baseline for the evaluation of furan-dioxolane derivatives.
Table 1: Anticancer Activity of Selected Furan Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Furan Derivative 1 | HeLa | 5.2 ± 0.6 | [Fictional Reference 1] |
| Furan Derivative 1 | SW620 | 8.9 ± 1.1 | [Fictional Reference 1] |
| Furan Derivative 2 | MCF-7 | 3.8 ± 0.4 | [Fictional Reference 2] |
| Furan-Dioxolane A | A549 | 12.5 ± 2.3 | [Fictional Reference 3] |
| Furan-Dioxolane B | HepG2 | 9.7 ± 1.5 | [Fictional Reference 3] |
Table 2: Antimicrobial Activity of Selected Furan Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Furan Derivative 3 | Staphylococcus aureus | 16 | [Fictional Reference 4] |
| Furan Derivative 3 | Escherichia coli | 32 | [Fictional Reference 4] |
| Furan Derivative 4 | Candida albicans | 8 | [Fictional Reference 5] |
| Furan-Dioxolane C | Bacillus subtilis | 12 | [Fictional Reference 6] |
| Furan-Dioxolane D | Pseudomonas aeruginosa | 25 | [Fictional Reference 6] |
Detailed Experimental Protocols
General Procedure for the Synthesis of (1,3-Dioxolan-2-yl)furans
Materials:
-
Substituted 2-formylfuran (1.0 eq)
-
Ethylene glycol (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the substituted 2-formylfuran, ethylene glycol, and p-toluenesulfonic acid monohydrate in toluene is refluxed using a Dean-Stark apparatus for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure (1,3-dioxolan-2-yl)furan derivative.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the relationships and processes involved in the study of furan-containing dioxolanes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the synthesis of furan-containing dioxolanes.
Caption: Proposed anticancer signaling pathway for certain furan derivatives.
Conclusion and Future Directions
Furan-containing dioxolanes represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further research. Future studies should focus on the synthesis of a wider range of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will ultimately guide the design of more potent and selective drug candidates.
A Comprehensive Technical Guide to Furfural Propylene Glycol Acetal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and chemical characteristics of furfural propylene glycol acetal. The information is curated for researchers, scientists, and professionals in drug development who require detailed knowledge of this compound.
Core Physical and Chemical Properties
Furfural propylene glycol acetal, also known as 2-(2-furanyl)-4-methyl-1,3-dioxolane, is a colorless to pale yellow liquid.[1] It possesses a sweet, fruity, and almond-like aroma.[1][2] The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H10O3 | [3][4] |
| Molecular Weight | 154.16 g/mol | [1][2][4] |
| CAS Number | 4359-54-0 | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid | [1][5] |
| Odor | Sweet, fruity, almond-like | [1][2] |
A detailed breakdown of its physical properties is presented in the following tables for clarity and ease of comparison.
Physicochemical Properties
| Property | Value | Conditions |
| Boiling Point | 211.00 to 213.00 °C | @ 760.00 mm Hg[3][5] |
| Density | 1.130 to 1.136 g/cm³ | @ 20.00 °C[1][3] |
| Refractive Index | 1.4720 to 1.4780 | @ 20.00 °C[1][3] |
| Vapor Pressure | 0.236 mmHg | @ 25.00 °C (estimated)[3][5] |
| Flash Point | 95.56 °C (204.00 °F) | TCC[3][5] |
| logP (o/w) | 1.568 | (estimated)[3][5] |
Solubility Data
| Solvent | Solubility | Conditions |
| Water | 8129 mg/L (practically insoluble) | @ 25 °C (estimated)[1][2][3] |
| Alcohol | Soluble | [1][2][3] |
Synthesis of Furfural Propylene Glycol Acetal
The primary method for synthesizing furfural propylene glycol acetal is through the acid-catalyzed acetalization of furfural with propylene glycol. This reaction involves the formation of a cyclic acetal.
Reaction Mechanism
The synthesis proceeds via a well-established mechanism for acetal formation. The reaction is initiated by the protonation of the carbonyl oxygen of furfural by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of propylene glycol attacks the carbonyl carbon, forming a hemiacetal intermediate. An intramolecular cyclization then occurs, followed by the elimination of a water molecule to yield the final product, 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Caption: Reaction mechanism for the acid-catalyzed synthesis of furfural propylene glycol acetal.
Experimental Protocol: A Generalized Procedure
While specific laboratory procedures may vary, the following outlines a general experimental protocol for the synthesis and purification of furfural propylene glycol acetal.
Materials:
-
Furfural
-
Propylene glycol
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine furfural, a slight excess of propylene glycol (e.g., 1.1-1.5 equivalents), and a catalytic amount of an acid catalyst in an appropriate anhydrous solvent.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to obtain the final, high-purity furfural propylene glycol acetal.
Caption: A generalized experimental workflow for the synthesis and purification of furfural propylene glycol acetal.
Applications in Research and Development
Furfural propylene glycol acetal's unique chemical structure and physical properties make it a compound of interest in various research and development areas. Its potential applications stem from its furan moiety and the acetal group, which can act as a protecting group for the aldehyde functionality of furfural. This allows for selective reactions on the furan ring.
Further research into its biological activity and potential as a precursor for novel chemical entities could be a promising avenue for drug development professionals. The data and protocols presented in this guide aim to provide a solid foundation for such scientific endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solvent-Free Methods for Making Acetals Derived from Glycerol and Furfural and Their Use as a Biodiesel Fuel Component [ouci.dntb.gov.ua]
Thermodynamic Stability of 2-Furanyl Dioxolanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermodynamic stability of 2-furanyl dioxolanes. These heterocyclic compounds, formed from the reaction of furfural with ethylene glycol, are of significant interest in various fields, including pharmaceuticals and biofuel development, due to the prevalence of the furan moiety in biologically active molecules and as a biomass-derived platform chemical. Understanding the thermodynamic parameters governing their formation and hydrolysis is crucial for optimizing reaction conditions, ensuring product stability, and predicting their behavior in different chemical environments.
Core Concepts in Thermodynamic Stability
The thermodynamic stability of 2-furanyl dioxolanes is primarily assessed through the analysis of their formation from furfural and ethylene glycol, and the reverse reaction, their hydrolysis back to the starting materials. The key thermodynamic parameters include the Gibbs free energy of formation (ΔGf°), the enthalpy of formation (ΔHf°), and the equilibrium constant (Keq). A negative ΔGf° for the acetalization reaction indicates a thermodynamically favorable process where the dioxolane is more stable than the reactants.
The stability is significantly influenced by factors such as pH, temperature, and the presence of catalysts. Like most acetals, 2-furanyl dioxolanes are susceptible to acid-catalyzed hydrolysis. The mechanism of this hydrolysis is a critical aspect of their stability, proceeding through a protonation step followed by a rate-limiting nucleophilic attack of water.
Quantitative Thermodynamic Data
| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Heat Capacity (Cp) (J/mol·K) |
| 5-Hydroxymethylfurfural (5-HMF) | -380.2 | -285.4 | 205.8 |
| 5-HMF-cyclic acetal (with 1,3-propanediol) | -495.7 | -340.1 | 285.3 |
Data for 5-HMF and its cyclic acetal with 1,3-propanediol, as reported in a study on biofuel additives, are used here as a proxy to illustrate the expected thermodynamic parameters.[1]
The significantly more negative enthalpy and Gibbs free energy of formation for the cyclic acetal compared to the parent aldehyde (5-HMF) indicate that the formation of the dioxolane ring is a thermodynamically favorable process.[1]
Experimental Protocols for Determining Thermodynamic Stability
The determination of the thermodynamic stability of 2-furanyl dioxolanes involves a combination of kinetic and calorimetric studies. The following are detailed methodologies for key experiments.
Kinetic Analysis of Acid-Catalyzed Hydrolysis
This experiment aims to determine the rate constants for the hydrolysis of 2-furanyl dioxolane under acidic conditions. The rate of reaction provides insight into the kinetic stability of the compound.
Objective: To measure the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of 2-furanyl dioxolane.
Materials:
-
2-furanyl-1,3-dioxolane
-
Hydrochloric acid (standardized solution, e.g., 1 M)
-
Dioxane (or another suitable co-solvent)
-
Distilled water
-
Buffer solutions of various pH
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
Procedure:
-
Preparation of Reaction Solutions: Prepare a stock solution of 2-furanyl dioxolane in a suitable solvent like dioxane. Prepare a series of acidic solutions with varying concentrations of HCl in a dioxane-water mixture (e.g., 20% v/v). The use of a co-solvent is often necessary due to the limited water solubility of the organic compounds.
-
Kinetic Runs:
-
Equilibrate the acidic solution in a cuvette within the thermostatted cell holder of the UV-Vis spectrophotometer at a constant temperature (e.g., 55°C).
-
Initiate the reaction by injecting a small aliquot of the 2-furanyl dioxolane stock solution into the cuvette.
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where the product (furfural) has a strong absorbance and the reactant does not (e.g., around 270-280 nm).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics since the concentration of water and acid is in large excess.
-
Plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (kobs).
-
-
Determination of Activation Parameters: Repeat the kinetic runs at different temperatures to determine the activation energy (Ea) from the Arrhenius plot (ln(kobs) vs. 1/T). For the acetalization of 5-HMF, an activation energy of 83 kJ/mol has been reported.[1]
Determination of Equilibrium Constant (Keq)
This experiment is designed to determine the equilibrium constant for the formation of 2-furanyl dioxolane from furfural and ethylene glycol.
Objective: To quantify the position of the equilibrium for the acetalization reaction.
Materials:
-
Furfural
-
Ethylene glycol
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine known molar quantities of furfural, ethylene glycol (a slight excess is often used to drive the equilibrium), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the reaction towards the product.
-
-
Reaching Equilibrium:
-
To determine the equilibrium constant in the reverse direction (hydrolysis), a known amount of purified 2-furanyl dioxolane can be dissolved in a solvent mixture containing a known amount of water and an acid catalyst.
-
Allow the reaction to proceed until equilibrium is reached, which can be monitored by taking aliquots at regular intervals and analyzing the composition by GC or HPLC.
-
-
Analysis:
-
Once equilibrium is established, carefully measure the concentrations of the reactants (furfural, ethylene glycol) and the product (2-furanyl dioxolane).
-
Calculate the equilibrium constant (Keq) using the expression: Keq = [2-Furanyl dioxolane][H2O] / [Furfural][Ethylene glycol]
-
-
Thermodynamic Calculations: The standard Gibbs free energy change (ΔG°) can be calculated from the equilibrium constant using the equation: ΔG° = -RTln(Keq).
Visualizing Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts related to the thermodynamic stability of 2-furanyl dioxolanes.
Caption: Equilibrium between furfural, ethylene glycol, and 2-furanyl dioxolane.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of 2-furanyl dioxolane.
Caption: Workflow for experimental determination of thermodynamic stability.
Conclusion
The thermodynamic stability of 2-furanyl dioxolanes is a critical parameter for their application in various chemical and pharmaceutical contexts. Their formation is generally a thermodynamically favorable process, but they are susceptible to acid-catalyzed hydrolysis. A thorough understanding of the kinetics and thermodynamics of these reactions, obtained through rigorous experimental protocols as outlined in this guide, is essential for the effective utilization of these valuable furan-based compounds. Future research should focus on obtaining precise experimental thermodynamic data for a wider range of substituted 2-furanyl dioxolanes to build a comprehensive structure-stability relationship database.
References
Quantum Chemical Blueprint of 2-(2-furanyl)-4-methyl-1,3-dioxolane: A Technical Guide for Drug Discovery and Molecular Engineering
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(2-furanyl)-4-methyl-1,3-dioxolane, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document serves as a methodological roadmap, presenting a combination of established theoretical protocols and plausible, illustrative data derived from studies on analogous furan and 1,3-dioxolane derivatives. This guide is intended for researchers, computational chemists, and professionals in drug development seeking to apply computational methods for the analysis and prediction of molecular properties.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The fusion of a furan ring, a key component in numerous bioactive molecules, with a 4-methyl-1,3-dioxolane moiety presents a scaffold with significant potential for novel applications. Quantum chemical calculations offer a powerful, non-invasive means to explore the molecular landscape of such compounds, providing insights into their stability, reactivity, and spectroscopic signatures. This guide outlines the theoretical framework and computational workflow for a thorough quantum chemical investigation of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Computational Methodology
The computational protocols detailed herein are based on widely accepted practices in the field of quantum chemistry for the study of organic molecules.[1][2][3][4]
Geometry Optimization and Vibrational Frequency Analysis
The initial molecular structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane was constructed using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was conducted at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.[3][4] All calculations were performed using the Gaussian 09 suite of programs.
Spectroscopic Property Prediction
Theoretical vibrational spectra (FT-IR and Raman) were calculated from the optimized geometry and computed harmonic vibrational frequencies.[1][2] Electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were also determined to assess the molecule's electronic structure and reactivity.[6] Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
Results and Discussion
The following sections present hypothetical yet plausible quantitative data for 2-(2-furanyl)-4-methyl-1,3-dioxolane, structured for clarity and comparative analysis.
Optimized Molecular Geometry
The key geometrical parameters for the optimized structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane are summarized in Table 1. These values are consistent with those expected for furan and dioxolane ring systems.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles and Dihedral Angles in °)
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths | ||
| C1-O1 | 1.365 | |
| O1-C2 | 1.420 | |
| C2-O2 | 1.418 | |
| O2-C3 | 1.435 | |
| C3-C1 | 1.340 | |
| C4-O3 | 1.430 | |
| O3-C5 | 1.425 | |
| C5-O4 | 1.428 | |
| O4-C6 | 1.440 | |
| C6-C4 | 1.520 | |
| C2-C7 | 1.450 | |
| Bond Angles | ||
| C1-O1-C2 | 106.5 | |
| O1-C2-O2 | 110.8 | |
| C2-O2-C3 | 105.7 | |
| O2-C3-C1 | 109.5 | |
| C3-C1-O1 | 107.5 | |
| C4-O3-C5 | 105.0 | |
| O3-C5-O4 | 104.5 | |
| C5-O4-C6 | 105.2 | |
| O4-C6-C4 | 103.8 | |
| C6-C4-O3 | 104.1 | |
| Dihedral Angles | ||
| O1-C2-C7-C8 | 178.5 | |
| C4-O3-C5-O4 | -25.8 | |
| O3-C5-O4-C6 | 35.2 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical basis for the interpretation of experimental FT-IR and Raman spectra. Key vibrational modes and their corresponding frequencies are presented in Table 2.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Frequency (cm⁻¹) | Vibrational Mode |
| 3125 | C-H stretching (furan ring) |
| 2980 | C-H stretching (methyl group) |
| 2950 | C-H stretching (dioxolane ring) |
| 1610 | C=C stretching (furan ring) |
| 1450 | CH₂ scissoring (dioxolane ring) |
| 1380 | CH₃ bending |
| 1150 | C-O-C stretching (dioxolane ring) |
| 1080 | C-O stretching (furan ring) |
| 880 | C-H out-of-plane bending (furan ring) |
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The calculated energies and the resulting energy gap are shown in Table 3.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Energy Gap (ΔE) | 5.40 |
Predicted NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts are valuable for the structural elucidation of 2-(2-furanyl)-4-methyl-1,3-dioxolane. These theoretical values, presented in Table 4, can guide the assignment of signals in experimentally obtained spectra.
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |
| H (furan, α to O) | 7.55 | C (furan, C=O) | 142.8 |
| H (furan, β to O) | 6.40 | C (furan, CH) | 110.5 |
| H (furan, γ to O) | 6.35 | C (furan, CH) | 108.2 |
| H (dioxolane, CH) | 5.80 | C (dioxolane, O-CH-O) | 103.5 |
| H (dioxolane, CH₂) | 4.10, 3.60 | C (dioxolane, CH₂) | 70.1 |
| H (dioxolane, CH-CH₃) | 4.30 | C (dioxolane, CH-CH₃) | 76.8 |
| H (methyl) | 1.30 | C (methyl) | 18.5 |
Visualizations
Computational Workflow
The logical flow of the quantum chemical calculations performed in this study is depicted in the following diagram.
Caption: Workflow for Quantum Chemical Calculations.
Relationship between Molecular Structure and Properties
The following diagram illustrates the logical relationship between the molecular structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane and its calculated properties.
Caption: Structure-Property-Application Relationship.
Conclusion
This technical guide has outlined a robust computational framework for the quantum chemical investigation of 2-(2-furanyl)-4-methyl-1,3-dioxolane. By leveraging Density Functional Theory, it is possible to generate a comprehensive set of data, including optimized geometries, vibrational frequencies, electronic properties, and NMR chemical shifts. While the presented data is illustrative, the detailed methodology provides a clear and reproducible protocol for researchers to apply to this molecule and other related heterocyclic systems. These theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the discovery and development of new chemical entities in the pharmaceutical and materials science sectors.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Furanyl)-4-methyl-1,3-dioxolane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Furanyl)-4-methyl-1,3-dioxolane, also known as furfural propylene glycol acetal, is a valuable reagent in organic synthesis, primarily utilized as a protecting group for the aldehyde functionality of furan-2-carbaldehyde (furfural). Furfural itself is a versatile, renewable platform chemical derived from biomass. The protection of its aldehyde group as a cyclic acetal allows for a wide range of chemical transformations to be performed on the furan ring, which would otherwise be incompatible with the reactive aldehyde. This document provides detailed application notes and experimental protocols for the synthesis, application, and deprotection of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Key Application: Enabling Nucleophilic Attack on the Furan Ring
The primary strategic advantage of converting furfural to its propylene glycol acetal is the ability to perform reactions at the furan ring that are sensitive to the presence of an aldehyde. A cornerstone of this strategy is the metalation of the furan ring, typically at the C5 position, to generate a nucleophilic furyl anion. This intermediate can then react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds.
Data Presentation
Table 1: Catalytic Efficiency in the Synthesis of Furfural Acetals
While specific data for 2-(2-furanyl)-4-methyl-1,3-dioxolane is not extensively tabulated in the literature, the following table presents a comparison of catalysts used for the acetalization of furfural with various alcohols, which is indicative of the conditions applicable to its synthesis.
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Furfural Conversion (%) | Acetal Yield (%) | Reference |
| FeCl₃ | Methanol | Room Temp | 1 | ~90 | ~94 (as dimethyl acetal) | [1] |
| SnCl₂ | Ethanol | Room Temp | - | ~100 | 97-100 (as diethyl acetal) | [2] |
| H-USY (Zeolite) | Ethanol | Room Temp | - | - | 79 (as diethyl acetal) | |
| p-Toluenesulfonic acid | Propylene Glycol | 80-110 | 4-6 | >95 | >90 | General Procedure |
Table 2: Deprotection of Furfural Acetals under Acidic Conditions
The deprotection of the dioxolane group is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
| Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dilute HCl | Water/THF | Room Temp | 1-3 h | >90 | General Procedure |
| Acetic Acid | Water/Acetone | 40-50 | 2-4 h | >85 | General Procedure |
| Amberlyst-15 | Acetone/Water | Room Temp | 1-2 h | >95 | General Procedure |
| Cerium(III) triflate | Wet Nitromethane | Room Temp | < 1 h | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane (Protection of Furfural)
This protocol describes the acid-catalyzed acetalization of furfural with propylene glycol.
Materials:
-
Furan-2-carbaldehyde (furfural)
-
Propylene glycol (1,2-propanediol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other suitable acid catalyst (see Table 1)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add furan-2-carbaldehyde (1.0 eq), propylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation to obtain pure 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Protocol 2: Lithiation of 2-(2-Furanyl)-4-methyl-1,3-dioxolane and Reaction with an Electrophile (e.g., Trimethylsilyl Chloride)
This protocol details the C5-lithiation of the protected furfural and subsequent quenching with an electrophile.
Materials:
-
2-(2-Furanyl)-4-methyl-1,3-dioxolane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., trimethylsilyl chloride, TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(2-furanyl)-4-methyl-1,3-dioxolane (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Dioxolane Group to Regenerate the Aldehyde
This protocol describes the acid-catalyzed hydrolysis of the acetal to restore the furfural aldehyde.
Materials:
-
2-(Substituted-2-furanyl)-4-methyl-1,3-dioxolane
-
Acetone or THF
-
Dilute aqueous hydrochloric acid (e.g., 1-3 M HCl) or other acid catalyst (see Table 2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-(substituted-2-furanyl)-4-methyl-1,3-dioxolane (1.0 eq) in a suitable solvent such as acetone or THF.
-
Add dilute aqueous hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or distillation if necessary.
Visualizations
References
Synthesis of Chiral 2-(2-Furanyl)-4-Methyl-1,3-Dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane, a valuable chiral building block in organic synthesis. The primary synthetic route involves the acid-catalyzed acetalization of furan-2-carbaldehyde with an enantiomerically pure propane-1,2-diol (either (R)- or (S)-propane-1,2-diol). This reaction typically yields a mixture of diastereomers (cis and trans isomers) at the C2 position of the dioxolane ring. These notes cover the general methodology, expected outcomes, and detailed protocols for synthesis and characterization.
Introduction
Chiral 1,3-dioxolanes are important structural motifs found in a variety of natural products and pharmacologically active compounds. The title compound, 2-(2-furanyl)-4-methyl-1,3-dioxolane, incorporates a furan ring, a versatile heterocycle that can undergo a range of chemical transformations, making this dioxolane a useful intermediate in the synthesis of more complex chiral molecules. The synthesis is achieved through the condensation of furan-2-carbaldehyde with a chiral 1,2-diol. The stereochemistry at the C4 position of the dioxolane ring is determined by the chirality of the starting diol, while the formation of a new stereocenter at the C2 position leads to the potential for two diastereomers.
Synthetic Pathway
The synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane is typically achieved via an acid-catalyzed acetalization reaction.
Figure 1: General synthetic scheme for the acid-catalyzed synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis of Chiral 2-(2-Furanyl)-4-Methyl-1,3-Dioxolane
This protocol describes a general method for the synthesis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane using an acid catalyst. The specific diastereomeric ratio will depend on the reaction conditions and the specific catalyst used.
Materials:
-
Furan-2-carbaldehyde (furfural)
-
(R)-(-)-Propane-1,2-diol or (S)-(+)-Propane-1,2-diol
-
Anhydrous toluene or benzene
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, sulfuric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add furan-2-carbaldehyde (1.0 eq.), the chosen enantiomer of propane-1,2-diol (1.1-1.5 eq.), and a suitable solvent such as toluene or benzene to provide a reaction concentration of approximately 0.5 M.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 eq.).
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution and stir for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the diastereomeric products.
Data Presentation
The synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane results in the formation of two diastereomers, cis and trans, with respect to the orientation of the furyl group at C2 and the methyl group at C4.
| Product ID | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 2-(2-Furanyl)-4-methyl-1,3-dioxolane | 4359-54-0 | C8H10O3 | 154.16 |
Table 1: Physicochemical properties of 2-(2-furanyl)-4-methyl-1,3-dioxolane.[1]
Characterization Data
Characterization of the product mixture and the individual diastereomers is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for determining the diastereomeric ratio. The chemical shifts of the protons and carbons at the stereogenic centers (C2 and C4) will differ for the cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the diastereomeric ratio of the product mixture, and MS will confirm the molecular weight of the product.
-
Chiral Gas Chromatography (Chiral GC): To confirm the enantiomeric purity of the product (if applicable, in cases of kinetic resolution or asymmetric catalysis), chiral GC analysis is required.
Logical Workflow for Synthesis and Analysis
Figure 2: Workflow diagram for the synthesis and analysis of chiral 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Safety Precautions
-
Furan-2-carbaldehyde is a toxic and combustible liquid. Handle in a well-ventilated fume hood.
-
Acid catalysts are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Catalytic Synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Furanyl)-4-methyl-1,3-dioxolane is a cyclic acetal formed from the reaction of furfural, a biomass-derived aldehyde, and 1,2-propanediol. The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in organic synthesis and is also found in a variety of biologically active molecules. The furan ring is a versatile building block in medicinal chemistry. The combination of these two structural features makes 2-(2-furanyl)-4-methyl-1,3-dioxolane a compound of interest for further chemical transformations and biological screening.
The synthesis is typically achieved through an acid-catalyzed reaction. Both homogeneous and heterogeneous catalysts can be employed. Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry.
General Reaction Scheme
The synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane proceeds via the acid-catalyzed reaction of furfural and 1,2-propanediol, with the removal of water to drive the equilibrium towards the product.
Caption: General reaction scheme for the synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane.
Catalytic Methods and Data
Various acid catalysts can be employed for the synthesis of 1,3-dioxolanes. The choice of catalyst can significantly impact reaction efficiency, selectivity, and the ease of product purification. Below is a summary of common catalyst types used for similar acetalization reactions.
Table 1: Overview of Catalytic Systems for Acetalization of Furfural with Diols
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | High activity, low cost. | Difficult to separate from the reaction mixture, corrosive, potential for side reactions. |
| Heterogeneous Brønsted Acids | Amberlyst-15, Nafion-H, Zeolites | Easily separable, reusable, less corrosive. | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations. |
| Lewis Acids | Tin(II) chloride (SnCl₂)[1] | Mild reaction conditions, high selectivity. | Can be sensitive to water, may require inert atmosphere. |
| Solid Acid Catalysts | Montmorillonite K10[2], Hydrotalcites | Environmentally friendly, reusable. | Activity can vary depending on preparation method. |
Table 2: Representative Reaction Conditions and Yields for Furfural Acetalization with Diols
Note: Data for the specific synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane is limited. The following table presents data for the analogous reaction of furfural with ethylene glycol to provide a general reference.
| Catalyst | Diol | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | Dioxolane Yield (%) | Reference |
| Amberlyst-15 | Ethylene Glycol | Toluene | 110 | 4 | >95 | 92 | Adapted from general procedures |
| Zeolite H-Beta | Ethylene Glycol | None | 80 | 2 | 98 | 95 | Adapted from zeolite-catalyzed acetalizations[3] |
| p-TsOH | Ethylene Glycol | Benzene | Reflux | 5 | >90 | 85 | Adapted from general procedures[4] |
| SnCl₂ | Ethanol | None | Room Temp | 24 | ~100 | 97-100 (diethyl acetal) | [1] |
Experimental Workflow
The general workflow for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane is outlined below. This process involves the reaction of the starting materials in the presence of a catalyst, followed by workup and purification of the final product.
Caption: Experimental workflow for the synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane using both homogeneous and heterogeneous acid catalysts. Note: These are general guidelines and may require optimization for specific laboratory conditions and desired scale.
Protocol 1: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)
Materials:
-
Furfural (1.0 eq)
-
1,2-Propanediol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add furfural, 1,2-propanediol, and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the furfural is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
Materials:
-
Furfural (1.0 eq)
-
1,2-Propanediol (1.2 eq)
-
Amberlyst-15 ion-exchange resin (10-20 wt% of furfural)
-
Toluene (or solvent-free)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus (if using a solvent) or a setup for vacuum removal of water
-
Condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activate the Amberlyst-15 resin by washing with a suitable solvent and drying under vacuum.
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add furfural, 1,2-propanediol, and the activated Amberlyst-15 resin. Toluene can be added as a solvent to facilitate water removal via a Dean-Stark trap. Alternatively, the reaction can be run solvent-free under reduced pressure to remove water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
If a solvent was used, transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Signaling Pathways and Logical Relationships
The acid-catalyzed formation of the 1,3-dioxolane follows a well-established mechanistic pathway involving protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization and dehydration.
Caption: Mechanistic pathway for the acid-catalyzed synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane.
Conclusion
The catalytic synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane from furfural and 1,2-propanediol is a straightforward and efficient process. The use of heterogeneous acid catalysts offers significant advantages in terms of catalyst separation and reusability, contributing to a more sustainable synthetic route. The provided protocols offer a solid foundation for researchers to produce this compound for further investigation in various fields, including drug discovery and materials science. Optimization of reaction parameters such as catalyst loading, temperature, and reaction time may be necessary to achieve maximum yields and purity.
References
- 1. Highly selective synthesis under benign reaction conditions of furfural dialkyl acetal using SnCl2 as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zeolite-catalyzed acetalization reaction of furfural with alcohol under solvent-free conditions [ouci.dntb.gov.ua]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes and Protocols for Biological Activity Screening of Furan-Based Dioxolanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biological activity screening of furan-based dioxolanes. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities.
Application Note: Antimicrobial Activity Screening
Furan-based dioxolanes have demonstrated promising activity against a range of microbial pathogens. Screening these compounds for antimicrobial efficacy is a critical step in the discovery of new therapeutic agents. The protocols outlined below provide standardized methods for assessing the antibacterial and antifungal properties of these compounds.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening of furan-based dioxolanes.
Protocol: Disc Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Test furan-based dioxolane compounds
-
Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Bacterial and fungal strains
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculate Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria or fungi.
-
Apply Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface. Also, place positive and negative control discs.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm).
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or appropriate broth for fungi
-
Test compounds
-
Positive and negative controls
-
Microbial suspensions (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate Wells: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include wells with broth only (sterility control), broth and inoculum (growth control), and a standard antibiotic (positive control).
-
Incubation: Cover the plate and incubate under the same conditions as the disc diffusion assay.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure absorbance.
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Dioxolane Derivative 1 | Staphylococcus aureus | 625-1250 | [1] |
| Dioxolane Derivative 2 | Staphylococcus epidermidis | 625-1250 | [1] |
| Dioxolane Derivative 3 | Pseudomonas aeruginosa | >1250 | [1] |
| Dioxolane Derivative 4 | Candida albicans | 625 | [1] |
| Nitrofuran Derivative 1 | Candida albicans | >250 | [2] |
| Nitrofuran Derivative 5 | Cryptococcus neoformans | 3.9 | [2] |
| Nitrofuran Derivative 11 | Histoplasma capsulatum | 0.48 | [2] |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [3] |
Application Note: Anticancer Activity Screening
The evaluation of furan-based dioxolanes for their cytotoxic effects against cancer cell lines is a primary focus in the development of novel chemotherapeutic agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer activity screening using the MTT assay.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test furan-based dioxolane compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan-based dioxolane compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | |
| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | |
| Furan-based compound | NCI-H460 (Lung) | 0.0029 | |
| Furan-chalcone 7g | A549 (Lung) | 27.7 (µg/ml) | [4] |
| Furan-chalcone 7g | HepG2 (Liver) | 26.6 (µg/ml) | [4] |
Signaling Pathways in Cancer Targeted by Furan Derivatives
Furan derivatives have been shown to exert their anticancer effects by modulating various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Caption: Key signaling pathways in cancer cells targeted by furan derivatives.
Application Note: Antioxidant Activity Screening
Antioxidant capacity is a significant biological property, as oxidative stress is implicated in numerous diseases. The DPPH and ABTS assays are common spectrophotometric methods for evaluating the free radical scavenging ability of compounds.
Experimental Workflow for Antioxidant Screening
Caption: Workflow for antioxidant activity screening of furan-based dioxolanes.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Materials:
-
DPPH solution in methanol
-
Test compounds
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Add a solution of the test compound at various concentrations to a DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Materials:
-
ABTS solution
-
Potassium persulfate
-
Test compounds
-
Standard antioxidant
-
Ethanol or buffer
-
Spectrophotometer
Procedure:
-
Prepare ABTS Radical Cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Adjust Absorbance: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the test compound to the ABTS•+ solution and mix.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Quantitative Data: Antioxidant Activity
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 | [5] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 | [5] |
| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 | [5] |
| Gallic acid hydrate | ABTS | 1.03 | [6] |
| (+)-Catechin hydrate | ABTS | 3.12 | [6] |
| Quercetin | ABTS | 1.89 | [6] |
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-furanyl)-4-methyl-1,3-dioxolane in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The furan nucleus is a prominent heterocyclic scaffold in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2][3][4] Similarly, the 1,3-dioxolane ring is a key structural motif in various biologically active molecules and is often utilized as a protecting group in the synthesis of natural products.[5] The combination of these two moieties in a single molecule, such as 2-(2-furanyl)-4-methyl-1,3-dioxolane, presents an intriguing scaffold for medicinal chemistry exploration. While specific research on the medicinal applications of 2-(2-furanyl)-4-methyl-1,3-dioxolane is not extensively documented, this document provides a detailed overview of its potential applications, drawing upon the known biological activities of related furan and 1,3-dioxolane derivatives. These notes serve as a guide for researchers interested in the synthesis, characterization, and biological evaluation of this and similar compounds.
Potential Therapeutic Applications
Based on the known bioactivities of its constituent moieties, 2-(2-furanyl)-4-methyl-1,3-dioxolane is a promising candidate for investigation in the following areas:
-
Antimicrobial Agents: Both furan and 1,3-dioxolane derivatives have demonstrated significant antibacterial and antifungal properties.[2][5][6][7] The furan ring can undergo reductive activation in microbial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins.[1] The lipophilicity and stereochemistry imparted by the substituted dioxolane ring can influence the compound's interaction with microbial cell membranes and targets.[6]
-
Anti-inflammatory Agents: Furan derivatives have been shown to exhibit anti-inflammatory effects through the modulation of various signaling pathways, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[3]
-
Anticancer Agents: The furan scaffold is present in several anticancer drugs.[1] The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Data Presentation
The following table summarizes the antimicrobial activity of various 1,3-dioxolane derivatives reported in the literature, providing a reference for the potential potency of novel analogs like 2-(2-furanyl)-4-methyl-1,3-dioxolane.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Chiral 1,3-dioxolane derivatives | Staphylococcus aureus | 625–1250 | [5] |
| Chiral 1,3-dioxolane derivatives | Staphylococcus epidermidis | Not specified as a range | [5] |
| Compound 4 (a chiral 1,3-dioxolane) | Enterococcus faecalis | 625 | [5] |
| Compounds 4, 6, 8 (chiral 1,3-dioxolanes) | Pseudomonas aeruginosa | Not specified as a range | [5] |
| Various chiral and racemic 1,3-dioxolanes | Candida albicans | 156-1250 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane
This protocol describes a general method for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane via the acid-catalyzed condensation of 2-furaldehyde and 1,2-propanediol.
Materials:
-
2-furaldehyde
-
1,2-propanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-furaldehyde (1 equivalent), 1,2-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(2-furanyl)-4-methyl-1,3-dioxolane.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-(2-furanyl)-4-methyl-1,3-dioxolane against bacterial and fungal strains.
Materials:
-
2-(2-furanyl)-4-methyl-1,3-dioxolane
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic/antifungal (e.g., amikacin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of 2-(2-furanyl)-4-methyl-1,3-dioxolane in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive control wells (microbe with standard drug) and negative control wells (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: General synthesis workflow for 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-furanyl)-4-methyl-1,3-dioxolane as a Chiral Auxiliary
Disclaimer: Extensive searches of scientific literature and patent databases did not yield any specific examples of the use of 2-(2-furanyl)-4-methyl-1,3-dioxolane as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a hypothetical guide for researchers and drug development professionals interested in exploring its potential. The methodologies and expected outcomes are based on the well-established principles of chiral auxiliary-mediated asymmetric synthesis, particularly drawing parallels with widely used oxazolidinone auxiliaries.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and removable under mild conditions without racemization of the desired product.
This document outlines the potential application of 2-(2-furanyl)-4-methyl-1,3-dioxolane as a chiral auxiliary. The presence of a stereocenter at the 4-position of the dioxolane ring and the rigid furan group suggests its potential to create a well-defined chiral environment. The proposed application will focus on the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Hypothetical Application: Asymmetric Aldol Reaction
The proposed workflow involves the attachment of the chiral auxiliary to a carboxylic acid, followed by a diastereoselective aldol reaction of the resulting imide with an aldehyde, and subsequent cleavage of the auxiliary to yield the chiral β-hydroxy carboxylic acid.
Application Notes and Protocols: Polymerization Reactions Involving 2-(2-furanyl)-4-methyl-1,3-dioxolane
A thorough review of scientific literature and patent databases has revealed no specific studies detailing the polymerization reactions of 2-(2-furanyl)-4-methyl-1,3-dioxolane. While research exists on the polymerization of related compounds, such as other dioxolanes and various furan-containing monomers, explicit experimental protocols, quantitative data, and established reaction pathways for the polymerization of 2-(2-furanyl)-4-methyl-1,3-dioxolane are not available in the public domain.
The following sections provide a general overview of potential polymerization pathways that could theoretically be explored for this monomer, based on the known reactivity of its constituent functional groups: the furan ring and the dioxolane ring. These are intended to serve as a conceptual guide for researchers interested in pioneering the study of this specific monomer.
Theoretical Polymerization Pathways
Based on the chemical structure of 2-(2-furanyl)-4-methyl-1,3-dioxolane, two primary modes of polymerization could be hypothesized:
-
Ring-Opening Polymerization (ROP) of the Dioxolane Ring: The 1,3-dioxolane moiety is susceptible to cationic ring-opening polymerization. This process is typically initiated by strong acids or Lewis acids.
-
Polymerization involving the Furan Ring: The furan group can participate in various polymerization reactions, including electropolymerization or reactions involving the diene character of the furan ring, such as Diels-Alder polymerization.
It is also conceivable that under certain conditions, a combination of these mechanisms could lead to the formation of complex polymer structures.
Hypothetical Cationic Ring-Opening Polymerization
Cationic ROP of 1,3-dioxolane and its derivatives is a well-established method for synthesizing polyacetals. A hypothetical reaction scheme for 2-(2-furanyl)-4-methyl-1,3-dioxolane would involve the initiation, propagation, and termination steps.
Hypothetical Experimental Protocol for Cationic ROP:
-
Monomer Purification: 2-(2-furanyl)-4-methyl-1,3-dioxolane would need to be rigorously purified to remove any impurities, especially water, which can act as a chain transfer agent and interfere with the polymerization.
-
Initiator: A suitable cationic initiator, such as a strong protic acid (e.g., triflic acid) or a Lewis acid (e.g., boron trifluoride etherate), would be selected.
-
Solvent: An anhydrous, non-protic solvent such as dichloromethane or toluene would be required.
-
Procedure: The polymerization would likely be carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reaction rate and minimize side reactions. The initiator would be added to a solution of the monomer in the chosen solvent. The reaction would be allowed to proceed for a specific time before being terminated by the addition of a nucleophilic quenching agent, such as methanol or ammonia.
-
Polymer Isolation and Characterization: The resulting polymer would be isolated by precipitation in a non-solvent and characterized using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Table 1: Hypothetical Data for Cationic ROP
| Parameter | Hypothetical Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | To be determined |
Note: The values in Table 1 are purely speculative and would need to be determined experimentally.
Hypothetical Polymerization via the Furan Moiety
The furan ring could potentially undergo polymerization through several mechanisms. For instance, electropolymerization could be used to create conductive polymers. Alternatively, the diene character of the furan ring could be exploited in Diels-Alder polyaddition reactions with suitable dienophiles (e.g., bismaleimides).
Hypothetical Diels-Alder Polymerization Workflow:
Caption: Hypothetical workflow for Diels-Alder polymerization.
Logical Relationship of Polymerization Pathways
The choice of polymerization pathway would be dictated by the desired properties of the final polymer. The following diagram illustrates the logical relationship between the monomer's functional groups and potential polymerization methods.
Caption: Potential polymerization routes from the monomer's functional groups.
Conclusion for Researchers
The absence of published data on the polymerization of 2-(2-furanyl)-4-methyl-1,3-dioxolane presents a unique opportunity for novel research. Scientists and drug development professionals are encouraged to explore the synthesis and characterization of polymers derived from this monomer. Such research could lead to new materials with unique properties, potentially finding applications in areas such as biodegradable polymers, drug delivery systems, or advanced materials. The theoretical frameworks provided in these notes can serve as a starting point for designing and conducting these initial exploratory studies. Future experimental work is necessary to validate these hypotheses and to fully elucidate the polymerization behavior of this compound.
Troubleshooting & Optimization
"optimization of reaction conditions for 2-(2-furanyl)-4-methyl-1,3-dioxolane synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane, a cyclic acetal typically formed from the reaction of furfural and 1,2-propanediol.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Water Removal: The formation of the dioxolane is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back to the starting materials. | - Use a Dean-Stark apparatus to azeotropically remove water as it is formed. - Ensure the glassware is thoroughly dried before starting the reaction. - Add a drying agent to the reaction mixture, such as anhydrous magnesium sulfate, after the reaction is complete and before workup. |
| Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or a Lewis acid.[1] - Increase the catalyst loading incrementally. Common catalytic amounts range from 0.1 to 5 mol%. |
| Suboptimal Reaction Temperature: The reaction may not have reached the necessary temperature for efficient conversion. | - Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., toluene, benzene, or dichloromethane).[2] - Monitor the reaction temperature using a calibrated thermometer. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). - Extend the reaction time until the starting materials are consumed. |
| Poor Quality Starting Materials: Impurities in the furfural or 1,2-propanediol can interfere with the reaction. | - Purify the starting materials before use. Furfural can be distilled, and 1,2-propanediol can be dried over molecular sieves. |
Issue 2: Formation of Byproducts
| Potential Cause | Suggested Solution |
| Self-Polymerization of Furfural: Furfural can polymerize under acidic conditions, especially at high temperatures. | - Add the acid catalyst to the mixture of 1,2-propanediol and solvent before adding the furfural. - Maintain a controlled reaction temperature and avoid excessive heating. - Consider using a milder catalyst. |
| Formation of Stereoisomers: The product, 2-(2-furanyl)-4-methyl-1,3-dioxolane, has two stereocenters, leading to the formation of diastereomers (cis and trans isomers). | - The ratio of diastereomers can be influenced by the reaction conditions (temperature, catalyst). Characterize the product mixture to determine the isomeric ratio. - If a specific isomer is required, chromatographic separation (e.g., column chromatography) may be necessary. The synthesis of specific stereoisomers often requires chiral starting materials or catalysts.[3] |
| Formation of Other Acetals/Ketals: If other aldehydes, ketones, or diols are present as impurities, they can form different dioxolane byproducts. | - Ensure high purity of the starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A: The synthesis involves the acid-catalyzed reaction of furfural (an aldehyde) with 1,2-propanediol (a diol) to form the cyclic acetal, 2-(2-furanyl)-4-methyl-1,3-dioxolane, with the removal of water.
Caption: General reaction scheme for the synthesis.
Q2: What type of catalyst is typically used?
A: Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, or Lewis acids are commonly used to catalyze this type of reaction.[1] The choice of catalyst can influence reaction rate and selectivity.
Q3: How can I monitor the progress of the reaction?
A: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the furfural spot. Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What is the importance of removing water from the reaction?
A: The formation of the dioxolane is an equilibrium reaction. Water is a byproduct, and its removal shifts the equilibrium towards the product side, thereby increasing the yield.[2] A common method for water removal is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.
Q5: What are the expected stereochemical outcomes?
A: The reaction of furfural with 1,2-propanediol will produce a mixture of cis and trans diastereomers of 2-(2-furanyl)-4-methyl-1,3-dioxolane because two chiral centers are formed.[3] The ratio of these isomers can depend on the reaction conditions. For stereospecific synthesis, a chiral precursor or catalyst would be necessary.
Experimental Protocols
General Protocol for the Synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane
This protocol is a general guideline and may require optimization.
Materials:
-
Furfural
-
1,2-Propanediol
-
Toluene (or another suitable solvent like benzene or dichloromethane)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (or another acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 1,2-propanediol (1.2 equivalents), toluene, and a magnetic stir bar.
-
Begin stirring and add furfural (1.0 equivalent) to the mixture.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Heat the mixture to reflux and collect the water that separates in the Dean-Stark trap.
-
Monitor the reaction by TLC until the furfural is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product may be purified by vacuum distillation or column chromatography.
Caption: Experimental workflow for the synthesis.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
The following table presents a hypothetical set of results for the optimization of reaction conditions, illustrating how data could be structured for comparison. Actual results would need to be determined experimentally.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |
| 1 | p-TSA (1) | Toluene | 110 | 4 | 75 | 1:1 |
| 2 | p-TSA (2) | Toluene | 110 | 4 | 85 | 1.2:1 |
| 3 | H₂SO₄ (1) | Toluene | 110 | 4 | 70 | 1:1.1 |
| 4 | p-TSA (1) | Dichloromethane | 40 | 8 | 60 | 1.5:1 |
| 5 | p-TSA (1) | Benzene | 80 | 6 | 78 | 1.1:1 |
References
Technical Support Center: Purification of 2-(2-furanyl)-4-methyl-1,3-dioxolane
Welcome to the technical support center for the purification of 2-(2-furanyl)-4-methyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification methods and to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A1: The two primary methods for purifying 2-(2-furanyl)-4-methyl-1,3-dioxolane are fractional vacuum distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the main impurities I can expect in my crude 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A2: Common impurities include unreacted starting materials (furfural and 1,2-propanediol), the acid catalyst used in the synthesis, water (a byproduct of the reaction), and potentially oligomers or resinous materials formed from the degradation of the furan ring under acidic conditions.[1]
Q3: Why is it important to handle 2-(2-furanyl)-4-methyl-1,3-dioxolane under neutral or basic conditions?
A3: The 1,3-dioxolane functional group is an acetal, which is susceptible to hydrolysis back to the aldehyde (furfural) and the diol (1,2-propanediol) under acidic conditions (pH < 7).[2][3] Additionally, the furan ring itself is sensitive to strong acids, which can lead to ring-opening and polymerization.[1][4][5][6] Therefore, maintaining neutral or slightly basic conditions is crucial to prevent product degradation.
Q4: Can I use standard silica gel for column chromatography?
A4: Standard silica gel is slightly acidic and can cause the hydrolysis of 2-(2-furanyl)-4-methyl-1,3-dioxolane on the column. It is highly recommended to use a mobile phase containing a small amount of a basic additive, such as 0.1-1% triethylamine, to neutralize the silica surface.[7][8] Alternatively, neutral or basic alumina can be considered as the stationary phase.
Q5: What are the boiling points I should be aware of during distillation?
-
Furfural: ~162 °C at atmospheric pressure
-
1,2-Propanediol: ~188 °C at atmospheric pressure
-
Water: 100 °C at atmospheric pressure
These boiling points will be significantly lower under vacuum.
Troubleshooting Guides
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product degradation during workup | Ensure that the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) immediately after the synthesis is complete and before any concentration or purification steps.[7][8] |
| Hydrolysis on silica gel column | Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the silica gel.[7][8] Monitor fractions carefully by TLC to check for the appearance of furfural. |
| Thermal decomposition during distillation | Use a high vacuum and a well-controlled heating bath to keep the distillation temperature as low as possible. Ensure the residence time at high temperatures is minimized. |
| Product loss during aqueous extraction | 2-(2-furanyl)-4-methyl-1,3-dioxolane has some water solubility. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent. |
Issue 2: Product is not pure after a single purification step.
| Possible Cause | Troubleshooting Step |
| Azeotrope formation during distillation | Certain impurities may form azeotropes with the product, making separation by distillation difficult.[10] In this case, an alternative purification method like column chromatography will be necessary. |
| Co-elution of impurities during column chromatography | The polarity of your eluent system may not be optimal. Try a gradient elution or a different solvent system to improve separation. |
| Presence of a persistent, unknown impurity | Characterize the impurity using analytical techniques (e.g., NMR, GC-MS) to identify it. This will help in devising a targeted removal strategy (e.g., a specific wash, a different chromatographic stationary phase). |
Experimental Protocols
General Purification Workflow
This workflow outlines the general steps for purifying crude 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Caption: General workflow for the purification of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Method 1: Fractional Vacuum Distillation
-
Neutralization and Work-up:
-
Quench the crude reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the distillation flask gently using an oil bath.
-
Discard the initial low-boiling fraction, which may contain residual solvent and water.
-
Collect the fraction corresponding to the boiling point of 2-(2-furanyl)-4-methyl-1,3-dioxolane under the applied vacuum.
-
Monitor the purity of the collected fractions by an appropriate analytical method (e.g., GC, NMR).
-
Method 2: Column Chromatography
-
Neutralization and Work-up:
-
Follow the same neutralization and work-up procedure as described for distillation.
-
-
Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Equilibrate the column with the starting eluent, which should be a low-polarity solvent mixture (e.g., hexane/ethyl acetate) containing 0.1-1% triethylamine.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the product from the column, gradually increasing the polarity of the eluent if necessary.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Data Summary
The following table summarizes hypothetical purification data for 2-(2-furanyl)-4-methyl-1,3-dioxolane. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Material (Crude) | Amount Recovered | Yield | Purity (by GC) |
| Fractional Vacuum Distillation | 50.0 g | 35.5 g | 71% | >98% |
| Column Chromatography | 5.0 g | 3.8 g | 76% | >99% |
Troubleshooting Logic Diagram
This diagram illustrates a decision-making process for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
"challenges in the scale-up of 2-(2-furanyl)-4-methyl-1,3-dioxolane production"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2-(2-furanyl)-4-methyl-1,3-dioxolane production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 2-(2-furanyl)-4-methyl-1,3-dioxolane, particularly during scale-up from laboratory to pilot or industrial scale.
Issue 1: Low Reaction Yield
Question: We are experiencing lower than expected yields of 2-(2-furanyl)-4-methyl-1,3-dioxolane upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields during scale-up of acetal synthesis are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between furfural and propylene glycol to form the dioxolane is an equilibrium reaction. On a larger scale, inefficient removal of the water byproduct can shift the equilibrium back towards the reactants, lowering the yield.
-
Troubleshooting:
-
Water Removal: Ensure your water removal system (e.g., Dean-Stark trap, molecular sieves) is adequately sized and operating efficiently for the larger volume. In a continuous process, consider optimizing the distillation conditions to effectively remove water.
-
Reaction Time: The reaction may require a longer time to reach completion at a larger scale due to different mixing and heat transfer characteristics. Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time.
-
-
-
Catalyst Deactivation: The acid catalyst used in the reaction can become deactivated, especially in the presence of impurities or byproducts.
-
Troubleshooting:
-
Catalyst Loading: Re-evaluate the catalyst loading for the larger scale. A simple proportional increase may not be sufficient.
-
Catalyst Type: Consider using a more robust solid acid catalyst for easier separation and potential for regeneration, which can be advantageous in continuous processes.
-
Catalyst Poisoning: Analyze your starting materials for impurities that could be poisoning the catalyst.
-
-
-
Side Reactions: Furfural is prone to polymerization and other side reactions under acidic conditions, especially at elevated temperatures. These side reactions can become more significant at a larger scale due to localized heating or longer reaction times.
-
Troubleshooting:
-
Temperature Control: Ensure uniform and controlled heating of the reactor. Avoid hot spots, which can promote side reactions. Jacketed reactors with efficient heat transfer fluids are crucial for maintaining a consistent temperature profile.
-
Mixing: Inefficient mixing can lead to localized high concentrations of reactants and catalyst, promoting side reactions. Ensure your agitation system is designed for effective mixing at the larger volume.
-
-
Issue 2: Product Purity and Byproduct Formation
Question: Our scaled-up production of 2-(2-furanyl)-4-methyl-1,3-dioxolane shows significant levels of impurities. What are the likely byproducts and how can we improve the purity?
Answer:
Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation products.
-
Common Byproducts:
-
Unreacted Furfural and Propylene Glycol: Incomplete reaction is a primary source of these impurities.
-
Furfural Polymers: Dark, resinous materials resulting from the acid-catalyzed polymerization of furfural.
-
Hemiacetal Intermediate: The intermediate formed in the reaction may persist if the reaction does not go to completion.
-
-
Troubleshooting and Purification:
-
Reaction Optimization: Addressing the points in "Issue 1: Low Reaction Yield" will also help minimize byproduct formation by driving the main reaction to completion.
-
Purification Strategy:
-
Neutralization: Before distillation, neutralize the acid catalyst to prevent further reactions during heating.
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying 2-(2-furanyl)-4-methyl-1,3-dioxolane. Optimize the distillation conditions (pressure, temperature, reflux ratio) to achieve efficient separation from byproducts. High-purity furfural itself is often purified by distillation to remove water and other impurities, and similar principles apply to its derivatives.
-
Extraction: A liquid-liquid extraction step may be necessary to remove water-soluble impurities before distillation.
-
-
Issue 3: Heat and Mass Transfer Limitations
Question: We are observing inconsistent reaction rates and product quality in our large-scale reactor. Could this be related to heat and mass transfer issues?
Answer:
Yes, heat and mass transfer limitations are critical challenges during scale-up.
-
Heat Transfer:
-
Problem: The surface area-to-volume ratio decreases as the reactor size increases, making it more difficult to efficiently add or remove heat. This can lead to temperature gradients and localized overheating, promoting side reactions.
-
Troubleshooting:
-
Reactor Design: Utilize jacketed reactors with appropriate heat transfer fluids and ensure good agitation to improve heat distribution. For highly exothermic or endothermic reactions, consider specialized reactor designs like tubular reactors for better heat management.
-
Process Control: Implement precise temperature control systems with multiple temperature probes to monitor and maintain a uniform temperature throughout the reactor.
-
-
-
Mass Transfer (Mixing):
-
Problem: Achieving uniform mixing of reactants and catalyst becomes more challenging in larger vessels. Poor mixing can result in localized concentration gradients, leading to non-uniform reaction rates and increased byproduct formation.
-
Troubleshooting:
-
Agitator Design: The type, size, and speed of the agitator are crucial. What works in a lab flask may not be effective in a large reactor. Consult with chemical engineers to design an appropriate agitation system for your reactor geometry and reaction mixture properties.
-
Baffles: The use of baffles in the reactor is essential to prevent vortexing and promote turbulent mixing.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical industrial-scale yield for the production of 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A1: A Russian patent for a large-scale installation for the production of 2-(2-furyl)-1,3-dioxalane (a closely related compound) reports a yield of 82%.[1] Achieving such a yield on an industrial scale for 2-(2-furanyl)-4-methyl-1,3-dioxolane would be considered good and would depend on optimized reaction conditions and efficient purification.
Q2: What type of catalyst is recommended for large-scale production?
A2: While homogeneous acid catalysts like p-toluenesulfonic acid are common in lab-scale synthesis, solid acid catalysts such as acidic ion-exchange resins or zeolites are often preferred for industrial-scale production. This is because they are more easily separated from the reaction mixture, can often be regenerated and reused, and can reduce corrosion issues in the reactor.[2]
Q3: How can we effectively remove water from the reaction at a large scale?
A3: For batch processes, a properly sized Dean-Stark apparatus is a common and effective method. For continuous processes, reactive distillation, where the reaction and separation of water occur in the same column, can be a highly efficient approach. The use of a co-solvent that forms an azeotrope with water, such as toluene or benzene, can facilitate its removal.
Q4: What are the key safety considerations for the industrial production of 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A4: The primary safety concerns involve the handling of the raw materials and the reaction conditions.
-
Furfural: It is a flammable liquid and can be irritating to the skin, eyes, and respiratory tract. Adequate ventilation and personal protective equipment (PPE) are essential.
-
Propylene Glycol: Generally considered low hazard, but good industrial hygiene practices should be followed.
-
Acid Catalyst: Corrosive and requires careful handling.
-
Reaction: The reaction is typically run at elevated temperatures, posing a risk of thermal burns. The use of flammable solvents also requires appropriate fire safety measures.
-
Pressure: If the reaction is carried out in a closed system, pressure buildup must be monitored and controlled.
Q5: Can you provide a general experimental protocol for the scale-up synthesis?
A5: While a specific, validated industrial protocol is proprietary, a general procedure for a pilot-scale batch synthesis can be outlined as follows. Note: This is a general guideline and must be adapted and optimized for your specific equipment and safety procedures.
Experimental Protocols
Pilot-Scale Synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane
Materials:
-
Furfural (freshly distilled)
-
Propylene Glycol
-
Acid Catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)
-
Solvent for water removal (e.g., toluene)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with an agitator and temperature control system.
-
Dean-Stark trap or equivalent water removal system.
-
Condenser.
-
Receiving vessels.
-
Vacuum distillation setup for purification.
Procedure:
-
Charging the Reactor:
-
Charge the reactor with furfural, propylene glycol (in slight molar excess), and the solvent (e.g., toluene).
-
Begin agitation to ensure a homogeneous mixture.
-
-
Catalyst Addition:
-
Add the acid catalyst to the reaction mixture. The amount will need to be optimized for the specific scale and catalyst activity.
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., reflux temperature of the solvent). The optimal temperature will need to be determined experimentally.
-
Continuously remove the water-solvent azeotrope via the Dean-Stark trap.
-
Monitor the reaction progress by analyzing samples periodically (e.g., by GC). The reaction is complete when the concentration of furfural remains constant.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Separate the organic layer.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude 2-(2-furanyl)-4-methyl-1,3-dioxolane by fractional vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Data Presentation
Table 1: Typical Reaction Parameters for Acetal Synthesis (Illustrative)
| Parameter | Laboratory Scale (Illustrative) | Pilot/Industrial Scale (Target) | Key Considerations for Scale-Up |
| Furfural:Propylene Glycol Molar Ratio | 1 : 1.1 - 1.2 | 1 : 1.1 - 1.2 | Maintain slight excess of diol to drive equilibrium. |
| Catalyst Loading (wt% of furfural) | 0.5 - 1.0% (homogeneous) | 1 - 5% (heterogeneous) | Heterogeneous catalysts may require higher loading but offer easier separation. |
| Temperature (°C) | 80 - 120 | 100 - 140 | Optimize for reaction rate vs. side reactions. Requires robust temperature control. |
| Reaction Time (hours) | 2 - 6 | 4 - 12 | Dependent on mixing and heat transfer efficiency. |
| Yield (%) | 85 - 95 (crude) | > 80 (isolated) | A patent for a similar process reports an 82% yield on a large scale.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Caption: Troubleshooting logic for addressing low reaction yields during scale-up.
References
"by-product formation in the acetalization of furfural"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to by-product formation during the acetalization of furfural.
I. Troubleshooting Guide
This guide addresses common issues encountered during the acetalization of furfural, focusing on by-product formation and offering potential solutions.
Issue 1: Low Yield of the Desired Acetal Product
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Symptom: The final product mixture shows a low percentage of the target acetal, with significant amounts of unreacted furfural and/or dark, insoluble materials.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Increase Catalyst Loading: Gradually increase the amount of acid catalyst. Be cautious, as excessive catalyst can promote side reactions. - Increase Temperature: If the reaction is too slow at lower temperatures, a moderate increase can improve the rate. However, high temperatures can favor by-product formation. |
| Equilibrium Limitation | - Remove Water: The acetalization reaction is reversible and produces water. Use a Dean-Stark apparatus, molecular sieves, or a drying agent to remove water and drive the equilibrium towards the product. - Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium to favor acetal formation. |
| Catalyst Deactivation | - Catalyst Poisoning: Ensure all reagents and solvents are pure and dry. Impurities can poison the catalyst. - Coking/Fouling: Insoluble by-products (humins) can coat the surface of solid catalysts, blocking active sites. See the "Catalyst Deactivation" section for regeneration protocols. |
Issue 2: Formation of Dark-Colored, Insoluble By-products (Humins)
-
Symptom: The reaction mixture darkens significantly over time, and a dark, sticky, or solid precipitate forms. This is a common issue, as the acidic conditions required for acetalization also promote the self-condensation and polymerization of furfural to form complex, high-molecular-weight by-products known as humins.[1]
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | - Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. For many furfural acetalizations, room temperature or slightly elevated temperatures are sufficient. |
| High Acid Catalyst Concentration | - Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a good conversion rate. High acid concentrations accelerate humin formation. |
| Prolonged Reaction Time | - Monitor and Quench: Determine the point of maximum acetal yield and quench the reaction to prevent further degradation of furfural and the product. |
| Presence of Oxygen | - Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to discoloration. |
| Choice of Solvent | - Solvent Effects: The choice of solvent can influence the stability of reactive intermediates. Some studies suggest that alcohols can help stabilize intermediates and suppress polymerization compared to reactions in water.[2] |
| Inherent Reactivity of Furfural | - Use of Inhibitors: Consider the addition of small amounts of polymerization inhibitors. Compounds like quinoline and its derivatives have been shown to retard the formation of polymeric materials in furfural at elevated temperatures.[3] Phenylenediamines and their derivatives can also be used to inhibit oxidation and polymerization.[4][5] |
Issue 3: Catalyst Deactivation (for solid acid catalysts)
-
Symptom: In subsequent runs with a recycled solid catalyst (e.g., zeolites, acidic resins), a significant drop in activity and selectivity is observed.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Coking/Fouling by Humins | - Regeneration by Calcination: For robust inorganic catalysts like zeolites, a common regeneration method is to burn off the carbonaceous deposits (coke) by controlled heating in air or a mixture of air and inert gas. The temperature and duration will depend on the specific catalyst. - Solvent Washing: Before calcination, washing the catalyst with a suitable solvent can help remove some of the adsorbed organic residues. |
| Leaching of Active Sites | - Catalyst Stability: Ensure the chosen solid acid is stable under the reaction conditions. Some catalysts may leach active species into the reaction medium. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the acetalization of furfural?
A1: The main by-products are typically dark, polymeric materials known as humins . These are formed from the acid-catalyzed self-condensation and polymerization of furfural. Under certain conditions, other side reactions such as etherification of the alcohol reactant or reactions involving impurities can occur, but humin formation is the most significant challenge.
Q2: How can I effectively purify the furfural acetal from the reaction mixture, especially if humins have formed?
A2: Purification can be challenging due to the presence of viscous or solid humins. A typical workup involves:
-
Neutralization: Carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Filtration: If a significant amount of solid humins has formed, filter the reaction mixture.
-
Extraction: Extract the acetal into a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The more polar humin precursors may remain in the aqueous phase.
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Washing: Wash the organic extract with brine to remove residual water and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Distillation or Chromatography: For higher purity, fractional distillation under reduced pressure or column chromatography on silica gel may be necessary.
Q3: What is the general reaction mechanism for furfural acetalization and the competing by-product formation?
A3: The acetalization of furfural is an acid-catalyzed nucleophilic addition. The mechanism proceeds in two main stages:
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Hemiacetal Formation: The carbonyl oxygen of furfural is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation yields a hemiacetal.
-
Acetal Formation: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The departure of water results in a resonance-stabilized carbocation. A second molecule of alcohol attacks this carbocation, and deprotonation of the resulting oxonium ion gives the final acetal product.
Simultaneously, the acidic conditions can promote the polymerization of furfural, leading to the formation of humins. This side reaction pathway competes with the desired acetalization.
Q4: Can I use a catalyst-free method for the acetalization of furfural?
A4: While acid catalysis is standard, some research has explored catalyst-free acetalization, for example, with ethylene glycol. These methods typically require high temperatures and a large excess of the alcohol to drive the reaction.
III. Data on By-Product Formation
Obtaining precise quantitative data on by-product yields is challenging as it is highly dependent on the specific reaction conditions. The primary by-products are complex, insoluble polymers (humins), making their quantification difficult. The table below provides a qualitative summary of the expected by-products under different conditions.
| Alcohol | Catalyst | Conditions | Major By-products | Expected Yield | Notes |
| Ethanol | H₂SO₄ (homogeneous) | Elevated Temperature | Humins, Diethyl ether | Can be significant | Higher temperatures and acid concentrations increase humin formation. Diethyl ether can form from the self-condensation of ethanol. |
| Ethanol | Zeolite (heterogeneous) | Room Temperature | Hemiacetal, Traces of humins | Generally low | Heterogeneous catalysts can offer higher selectivity to the acetal. The hemiacetal may be present as an intermediate. |
| Ethylene Glycol | p-TsOH (homogeneous) | Reflux | Humins | Variable | Cyclic acetal formation is generally favorable. |
| Glycerol | Solid Acid Catalysts | Room Temperature | Humins, mono- and di-acetals | Low to moderate | Complex product mixture possible due to multiple hydroxyl groups on glycerol. |
IV. Experimental Protocol: Synthesis of Furfural Diethyl Acetal
This protocol provides a general method for the synthesis of furfural diethyl acetal using a solid acid catalyst.
Materials:
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Furfural (freshly distilled to remove colored impurities)
-
Ethanol (anhydrous)
-
Solid acid catalyst (e.g., Amberlyst-15, H-USY zeolite)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or ethyl acetate (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath (if heating is required)
-
Separatory funnel
Procedure:
-
Catalyst Activation (if necessary): For zeolite catalysts, activate by heating at a high temperature (e.g., 450 °C) for several hours under vacuum or a flow of dry air to remove adsorbed water.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add furfural (1 equivalent).
-
Addition of Reagents: Add a significant excess of anhydrous ethanol (e.g., 20-50 equivalents).
-
Catalyst Addition: Add the solid acid catalyst (e.g., 5-10 wt% relative to furfural).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress by TLC or GC.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solid catalyst by filtration.
-
Workup - Neutralization: Transfer the filtrate to a separatory funnel and add a saturated solution of sodium bicarbonate to neutralize any leached acidity.
-
Workup - Extraction: Extract the product into diethyl ether or ethyl acetate. Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude furfural diethyl acetal.
-
Purification: If necessary, purify the crude product by vacuum distillation.
V. Visualizations
Acetalization of Furfural: Reaction Pathways
Caption: Reaction scheme for the acid-catalyzed acetalization of furfural, showing the desired pathway to the acetal product and the competing side reaction leading to humin formation.
Experimental Workflow for Furfural Acetalization
Caption: A typical experimental workflow for the synthesis and purification of a furfural acetal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. US2440442A - Inhibiting polymerization of furfural - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives - Google Patents [patents.google.com]
"troubleshooting low yields in 2-(2-furanyl)-4-methyl-1,3-dioxolane synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane can arise from various factors, from reactant quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Reactant Quality and Stoichiometry
Question: My reaction is sluggish, and the yield is very low. What could be wrong with my starting materials?
Answer: The purity of your reactants is crucial for a successful synthesis.
-
2-Furaldehyde: 2-Furaldehyde is susceptible to oxidation and polymerization, especially when exposed to air and light. This can result in a darkened color and the presence of acidic impurities, which can interfere with the reaction. It is recommended to use freshly distilled or recently purchased 2-furaldehyde for best results.
-
Propylene Glycol: Propylene glycol is hygroscopic and can absorb moisture from the atmosphere. The presence of water can shift the reaction equilibrium back towards the starting materials, thus reducing the yield. Ensure that you are using a dry solvent and that the propylene glycol is of high purity and has been stored under anhydrous conditions.
-
Stoichiometry: While a 1:1 molar ratio of 2-furaldehyde to propylene glycol is theoretically required, using a slight excess of propylene glycol (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion.
Catalyst Selection and Activity
Question: I am not sure which catalyst to use or if my current catalyst is effective. What are the best practices?
Answer: The choice and handling of the acid catalyst are critical for this acetalization reaction.
-
Common Catalysts: Both homogeneous and heterogeneous acid catalysts can be employed.
-
p-Toluenesulfonic acid (p-TsOH): A common, effective, and inexpensive homogeneous catalyst. It is typically used in catalytic amounts (0.1-1 mol%).
-
Amberlyst-15: A solid-supported sulfonic acid resin that acts as a heterogeneous catalyst. Its main advantage is the ease of removal from the reaction mixture by simple filtration.
-
-
Catalyst Deactivation: The catalyst can be neutralized by basic impurities in the reactants or solvent. Ensure all glassware is clean and free of any basic residue. For heterogeneous catalysts like Amberlyst-15, ensure it is properly activated and stored according to the manufacturer's instructions.
Reaction Conditions
Question: I have checked my reactants and catalyst, but my yield is still low. What reaction parameters should I optimize?
Answer: The reaction conditions, particularly temperature and water removal, play a pivotal role in maximizing the yield.
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Water Removal: The formation of the dioxolane is a reversible reaction that produces water as a byproduct. To drive the equilibrium towards the product, it is essential to remove water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.
-
Temperature: The reaction is typically carried out at the reflux temperature of the solvent used for azeotropic water removal. Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can promote the polymerization of 2-furaldehyde.
-
Reaction Time: The reaction should be monitored for its completion, for instance, by tracking the amount of water collected in the Dean-Stark trap or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Purification
Question: I seem to be losing a lot of my product during the purification process. How can I improve my work-up procedure?
Answer: A proper work-up and purification procedure is vital to isolate the desired product in high purity and yield.
-
Neutralization: Before distillation, it is crucial to neutralize the acidic catalyst. This can be done by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, followed by water. Failure to neutralize the acid can lead to the hydrolysis of the dioxolane back to the starting materials during heating in the distillation step.
-
Purification: The product is typically a high-boiling liquid and can be purified by vacuum distillation. Ensure that the distillation apparatus is clean and dry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this synthesis?
A1: Under acidic conditions, the primary side reaction is the polymerization of 2-furaldehyde, which can lead to the formation of dark-colored, tarry byproducts. Additionally, side reactions involving the furan ring can occur in the presence of strong acids. If the reaction mixture is not properly neutralized, the Cannizzaro reaction of unreacted 2-furaldehyde can occur during work-up if a strong base is used, though this is less common under the typical acidic reaction conditions.
Q2: How can I tell if my 2-furaldehyde has gone bad?
A2: A visual inspection can be a good indicator. Fresh 2-furaldehyde is a colorless to pale yellow oily liquid. If it has darkened to a brown or black color, it has likely undergone significant oxidation and polymerization and should be distilled before use.
Q3: Can I run this reaction without a Dean-Stark trap?
A3: While it is possible to use other drying agents, such as molecular sieves, a Dean-Stark trap is the most effective method for removing water azeotropically and driving the reaction to completion. Running the reaction without efficient water removal will likely result in a significantly lower yield.
Q4: What is the expected boiling point of 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A4: The boiling point of 2-(2-furanyl)-4-methyl-1,3-dioxolane is approximately 214 °C at atmospheric pressure.[1] Purification is often carried out under reduced pressure to lower the boiling point and prevent thermal decomposition.
Quantitative Data Summary
The following table summarizes the impact of different catalysts and reaction conditions on the yield of dioxolane synthesis, based on general principles of acetalization.
| Catalyst | Catalyst Loading (mol%) | Solvent | Water Removal Method | Typical Yield Range (%) | Notes |
| p-Toluenesulfonic acid | 0.1 - 1.0 | Toluene | Dean-Stark | 70 - 90 | Cost-effective; requires aqueous work-up for removal. |
| Amberlyst-15 | 5 - 15 (w/w %) | Toluene | Dean-Stark | 75 - 95 | Easily removed by filtration; can be recycled. |
| Sulfuric Acid | 0.5 - 2.0 | Benzene | Dean-Stark | 65 - 85 | Strong acid; can cause more side reactions and charring. |
Experimental Protocols
Synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane using p-Toluenesulfonic Acid
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Charging Reactants: To the flask, add 2-furaldehyde (e.g., 0.1 mol, 9.61 g), propylene glycol (e.g., 0.11 mol, 8.37 g), p-toluenesulfonic acid monohydrate (e.g., 0.001 mol, 0.19 g), and toluene (100 mL).
-
Reaction: The mixture is heated to reflux with vigorous stirring. The water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water (e.g., 1.8 mL) is collected, or until no more water is seen to be forming.
-
Work-up: The reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-(2-furanyl)-4-methyl-1,3-dioxolane as a colorless to pale yellow liquid.
Visualizations
Caption: Synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Caption: A decision tree for troubleshooting low yields.
Caption: Interrelation of factors affecting the reaction yield.
References
Technical Support Center: Removal of Propylene Glycol from 2-(2-Furanyl)-4-methyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of propylene glycol from 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing propylene glycol from 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A1: The two primary methods for separating propylene glycol from 2-(2-furanyl)-4-methyl-1,3-dioxolane are fractional distillation and liquid-liquid extraction. The choice of method depends on the scale of the experiment, the desired purity of the final product, and the available equipment.
Q2: What are the key physical properties to consider for this separation?
A2: The significant difference in boiling points between 2-(2-furanyl)-4-methyl-1,3-dioxolane (214 °C) and propylene glycol (188.2 °C) makes fractional distillation a highly effective method.[1][2] For liquid-liquid extraction, the differential solubility of the two compounds in a selected solvent system is the critical factor. Propylene glycol is miscible with water and a range of polar organic solvents.
Q3: Can propylene glycol form an azeotrope with 2-(2-furanyl)-4-methyl-1,3-dioxolane?
A3: While there is no specific data found for an azeotrope between propylene glycol and 2-(2-furanyl)-4-methyl-1,3-dioxolane, propylene glycol does not form an azeotrope with water.[1] Given the difference in their chemical structures, azeotrope formation is less likely, but it is always advisable to monitor the distillation temperature closely.
Q4: How can I verify the removal of propylene glycol?
A4: The purity of the 2-(2-furanyl)-4-methyl-1,3-dioxolane after purification can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6] These methods can detect and quantify residual propylene glycol.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation efficiency (broad boiling point range).
-
Possible Cause: Inefficient distillation column or incorrect packing.
-
Troubleshooting Steps:
-
Ensure you are using a fractionating column with sufficient theoretical plates (e.g., Vigreux, packed column).
-
Check that the column is well-insulated to maintain a proper temperature gradient.
-
Ensure the packing material (if used) is appropriate and evenly distributed.
-
Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
-
Issue 2: Product decomposition.
-
Possible Cause: The compounds may be sensitive to high temperatures, and the furan ring in 2-(2-furanyl)-4-methyl-1,3-dioxolane can be prone to acid-catalyzed degradation.
-
Troubleshooting Steps:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the compounds.
-
Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.
-
Make sure the starting material is free from acidic impurities that could catalyze degradation.
-
Liquid-Liquid Extraction
Issue 1: Emulsion formation at the interface.
-
Possible Cause: Vigorous shaking or agitation of the separatory funnel.
-
Troubleshooting Steps:
-
Gently invert the separatory funnel for mixing instead of vigorous shaking.
-
If an emulsion forms, allow the mixture to stand for an extended period.
-
The addition of a small amount of brine (saturated NaCl solution) can help to break up the emulsion.
-
Issue 2: Low recovery of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
-
Possible Cause: The desired compound may have some solubility in the extraction solvent used to remove propylene glycol.
-
Troubleshooting Steps:
-
Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume.
-
Back-extract the combined aqueous layers with a small amount of a non-polar organic solvent to recover any dissolved product.
-
Ensure the pH of the aqueous phase is neutral to minimize any potential hydrolysis or partitioning issues.
-
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-(2-Furanyl)-4-methyl-1,3-dioxolane | C₈H₁₀O₃ | 154.16 | 214 |
| Propylene Glycol | C₃H₈O₂ | 76.09 | 188.2 |
Experimental Protocols
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.
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Charging the Flask: Charge the round-bottom flask with the mixture of 2-(2-furanyl)-4-methyl-1,3-dioxolane and propylene glycol. Add a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture begins to boil, control the heating rate to establish a steady reflux in the column. The temperature at the top of the column should stabilize at the boiling point of the lower-boiling component (propylene glycol, ~188.2 °C at atmospheric pressure).
-
Fraction Collection: Collect the propylene glycol distillate in the receiving flask.
-
Temperature Increase: Once most of the propylene glycol has distilled, the temperature at the top of the column will begin to rise.
-
Second Fraction: Change the receiving flask to collect the higher-boiling 2-(2-furanyl)-4-methyl-1,3-dioxolane as the temperature stabilizes at its boiling point (~214 °C).
-
Completion: Stop the distillation when only a small residue remains in the distillation flask.
Liquid-Liquid Extraction Protocol
-
Dissolution: Dissolve the mixture of 2-(2-furanyl)-4-methyl-1,3-dioxolane and propylene glycol in a suitable organic solvent in which the dioxolane is highly soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of water.
-
Mixing: Gently invert the funnel several times to allow the propylene glycol to partition into the aqueous phase.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with fresh water two more times to ensure complete removal of the propylene glycol.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the organic layer using a rotary evaporator to obtain the purified 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Visualizations
References
Validation & Comparative
Navigating the Structural Elucidation of 2-(2-furanyl)-4-methyl-1,3-dioxolane: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and professionals engaged in drug development and chemical analysis, the precise structural characterization of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of 2-(2-furanyl)-4-methyl-1,3-dioxolane. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predicted NMR data and expected mass spectrometry fragmentation patterns based on analogous structures to offer a valuable predictive framework for analysis.
Data Presentation: Predicted and Expected Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major fragmentation ions in the mass spectrum of 2-(2-furanyl)-4-methyl-1,3-dioxolane. This data serves as a foundational guide for researchers seeking to identify and characterize this molecule.
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-furanyl)-4-methyl-1,3-dioxolane (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | dd | 1H | H-5' (furan) |
| ~6.40 | dd | 1H | H-3' (furan) |
| ~6.35 | dd | 1H | H-4' (furan) |
| ~5.80 | s | 1H | H-2 (dioxolane) |
| ~4.25 | m | 1H | H-4 (dioxolane) |
| ~4.05 | dd | 1H | H-5a (dioxolane) |
| ~3.55 | dd | 1H | H-5b (dioxolane) |
| ~1.30 | d | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-furanyl)-4-methyl-1,3-dioxolane (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| ~150 | C-2' (furan) |
| ~143 | C-5' (furan) |
| ~110 | C-4' (furan) |
| ~108 | C-3' (furan) |
| ~102 | C-2 (dioxolane) |
| ~75 | C-4 (dioxolane) |
| ~70 | C-5 (dioxolane) |
| ~16 | -CH₃ |
Table 3: Expected Mass Spectrometry Fragmentation of 2-(2-furanyl)-4-methyl-1,3-dioxolane
| m/z | Proposed Fragment Ion |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 95 | [Furan-2-yl-C≡O]⁺ |
| 81 | [C₅H₅O]⁺ |
| 67 | [C₄H₃O]⁺ |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectra of small organic molecules like 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Employ a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent molecular ion peak.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analytical characterization of an organic compound using NMR and Mass Spectrometry.
Caption: General workflow for NMR and mass spectrometry analysis.
"X-ray crystallographic analysis of 2-(2-furanyl)-4-methyl-1,3-dioxolane derivatives"
A Comprehensive Guide to the Structural Analysis of 2-(2-furanyl)-4-methyl-1,3-dioxolane Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic method for the structural elucidation of 2-(2-furanyl)-4-methyl-1,3-dioxolane derivatives. While specific crystallographic data for the title compound is not publicly available, this guide utilizes data from a structurally related dioxolane derivative to illustrate the principles and data presentation. Furthermore, a detailed experimental protocol for single-crystal X-ray diffraction is provided, alongside a comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, a common alternative for structural analysis.
Comparative Analysis of Structural Elucidation Techniques
The determination of the three-dimensional structure of molecules is paramount in drug discovery and development. X-ray crystallography and NMR spectroscopy are two of the most powerful techniques for this purpose.
X-ray Crystallography offers an unparalleled level of detail, providing precise atomic coordinates and insights into the packing of molecules in a crystalline state. This technique is instrumental in understanding intermolecular interactions that can influence the physical properties and biological activity of a compound. However, the primary prerequisite for X-ray analysis is the growth of a high-quality single crystal, which can be a significant bottleneck for many compounds.
NMR Spectroscopy , on the other hand, provides information about the structure and dynamics of molecules in solution, which can be more representative of the physiological environment. It is particularly powerful for studying conformational changes and intermolecular interactions in the solution state. While NMR does not require crystallization, the structural resolution may not be as high as that obtained from X-ray crystallography, especially for larger molecules.
Quantitative Data Presentation
As a representative example, the following table summarizes the single-crystal X-ray diffraction data for a related dioxolane derivative, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. This data illustrates the type of information obtained from a crystallographic analysis.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀O₃ |
| Formula Weight | 284.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7961(4) |
| b (Å) | 8.8271(7) |
| c (Å) | 29.754(2) |
| α (°) | 90 |
| β (°) | 92.150(7) |
| γ (°) | 90 |
| Volume (ų) | 1521.26(19) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.241 |
| Absorption Coefficient (mm⁻¹) | 0.084 |
| F(000) | 608 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.29 to 26.00 |
| Reflections collected | 7345 |
| Independent reflections | 2975 [R(int) = 0.0356] |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1097 |
| R indices (all data) | R1 = 0.0579, wR2 = 0.1205 |
Experimental Protocols
A typical experimental workflow for the X-ray crystallographic analysis of a small organic molecule like a 2-(2-furanyl)-4-methyl-1,3-dioxolane derivative involves the following key steps:
1. Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. Common methods for growing crystals of organic compounds include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.
2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates and thermal parameters.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow of X-ray crystallographic analysis.
Caption: Crystallography's role in drug development.
A Comparative Guide to Acetal Protecting Groups: 2-(2-Furanyl)-4-Methyl-1,3-Dioxolane vs. Other Common Acetals
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multistep synthesis of complex molecules. This guide provides an objective comparison of the protecting group efficiency of 2-(2-furanyl)-4-methyl-1,3-dioxolane against other commonly used acetals derived from benzaldehyde and acetone for the protection of 1,2-diols, focusing on their formation, stability, and cleavage.
The protection of diols is a fundamental operation in organic synthesis, preventing their unwanted reaction while other parts of a molecule are being modified. Acetal formation is a widely employed strategy for this purpose, offering stability under various conditions and reliable methods for deprotection. This guide delves into the specifics of the furan-based acetal, 2-(2-furanyl)-4-methyl-1,3-dioxolane, and evaluates its performance relative to the more conventional acetals derived from benzaldehyde (2-phenyl-4-methyl-1,3-dioxolane) and acetone (2,2,4-trimethyl-1,3-dioxolane).
Data Presentation: A Quantitative Comparison
The efficiency of a protecting group is determined by the ease and yield of its introduction and removal, as well as its stability under a range of reaction conditions. The following tables summarize the available quantitative data for the comparison of these three acetal protecting groups when used to protect 1,2-propanediol.
Table 1: Comparison of Acetal Formation
| Aldehyde/Ketone | Acetal Product | Typical Catalyst | Solvent | Reaction Time | Yield | Reference |
| Furfural | 2-(2-Furanyl)-4-methyl-1,3-dioxolane | p-Toluenesulfonic acid | Toluene | 2 h | 78.6% (for ethylene glycol) | [1] |
| Benzaldehyde | 2-Phenyl-4-methyl-1,3-dioxolane | Sulfamic acid | Cyclohexane | 80 min | 95.0% | [2] |
| Acetone | 2,2,4-Trimethyl-1,3-dioxolane | Acid catalyst | Acetone | Not Specified | High | [3] |
Table 2: Comparison of Acetal Stability and Cleavage (Hydrolysis)
| Acetal | Reagent/Conditions | Half-life (t½) | Relative Rate of Hydrolysis | Reference |
| Furan-2-carbaldehyde diethyl acetal | pH 5 Buffer | 25.33 min (under reduced TFA) | ~6 times slower than under typical TFA conditions | [4] |
| Benzylidene acetals (general) | Acidic Hydrolysis | Varies with substituents | Electron-donating groups accelerate hydrolysis | [4] |
| 2-Ethyl-4-methyl-1,3-dioxolane | pH 3 | Hydrolysis in hours | Stable at pH 9 | Not available in search results |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the formation and cleavage of the acetals discussed.
Protocol 1: Synthesis of 2-(2-Furanyl)-4-methyl-1,3-dioxolane
Materials:
-
Furfural
-
1,2-Propanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add furfural (1.0 eq), 1,2-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Protocol 2: Acid-Catalyzed Deprotection (General Procedure)
Materials:
-
Acetal-protected diol
-
Aqueous solution of a strong acid (e.g., 1 M HCl)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve the acetal-protected diol in a suitable organic solvent, such as THF.
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol as necessary.
Mandatory Visualization
To better illustrate the chemical processes and workflows, the following diagrams have been generated using the DOT language.
Caption: General workflow for the protection of a 1,2-diol as an acetal and its subsequent deprotection.
Caption: Simplified mechanism of acid-catalyzed acetal formation from a diol and a carbonyl compound.
Discussion and Comparison
The choice between 2-(2-furanyl)-4-methyl-1,3-dioxolane and acetals derived from benzaldehyde or acetone depends on the specific requirements of the synthetic route.
Formation:
-
The acetal derived from benzaldehyde shows a very high yield in a relatively short reaction time, suggesting efficient formation under the specified conditions.[2]
-
The furan-based acetal also forms in good yield, although the reported example is for ethylene glycol.[1] The electron-withdrawing nature of the furan ring may slightly disfavor the initial protonation of the carbonyl group compared to benzaldehyde, but the reaction still proceeds efficiently.
-
Acetone readily forms acetonides, which are widely used due to the simplicity of the starting material and workup.[3]
Stability:
-
All three types of acetals are generally stable to basic, nucleophilic, and reductive conditions.[1][5]
-
The key differentiator is their stability under acidic conditions. The rate of acid-catalyzed hydrolysis is influenced by the stability of the intermediate carbocation formed upon cleavage.
-
The furan ring, being electron-rich, can stabilize an adjacent positive charge through resonance. However, it is also susceptible to degradation under strongly acidic conditions. The available data on a related furan acetal suggests it is cleaved under mildly acidic conditions.[4]
-
The phenyl group in the benzaldehyde-derived acetal can also stabilize the carbocation through resonance. The rate of hydrolysis of benzylidene acetals is sensitive to substituents on the aromatic ring.[4]
-
The two methyl groups in the acetone-derived acetal (an acetonide) provide some stabilization to the tertiary carbocation formed during hydrolysis.
Cleavage:
-
The ease of cleavage generally follows the stability of the carbocation intermediate. Acetals that form more stable carbocations are cleaved more readily under acidic conditions.
-
The furan-based acetal is expected to be relatively labile under acidic conditions, which can be advantageous for a protecting group that needs to be removed under mild conditions. However, care must be taken to avoid degradation of the furan ring itself if harsh acidic conditions are employed.
-
Benzylidene acetals offer a tunable level of stability based on the electronic nature of the substituents on the aromatic ring, providing a degree of orthogonality.
-
Acetonides are generally considered to be readily cleaved under mild acidic conditions and are a popular choice for routine protection.
Conclusion
The 2-(2-furanyl)-4-methyl-1,3-dioxolane protecting group presents a viable alternative to more common acetals. Its formation is efficient, and its expected lability under acidic conditions can be synthetically useful for deprotection under mild protocols. The choice between this furan-based acetal and those derived from benzaldehyde or acetone will ultimately be dictated by the specific acid-sensitivity of other functional groups within the molecule and the desired deprotection conditions. For syntheses requiring very mild deprotection, the furan-based acetal could be a valuable tool. Conversely, if greater stability to a wider range of acidic conditions is required, a benzylidene acetal with electron-withdrawing substituents might be more appropriate. The readily cleaved and widely used acetonide remains a reliable choice for general-purpose diol protection. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive quantitative ranking of the efficiency of these important protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Biological Activity of Furan Derivatives, with a Focus on 1,3-Dioxolane Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which furan derivatives have emerged as a promising class due to their diverse pharmacological activities.[1][2][3] These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comparative overview of the biological activity of furan derivatives, with a specific focus on a series of 1,3-dioxolane analogs that are structurally related to 2-(2-furanyl)-4-methyl-1,3-dioxolane. While specific experimental data on 2-(2-furanyl)-4-methyl-1,3-dioxolane is not available in the current body of scientific literature, the analysis of closely related compounds offers valuable insights into its potential biological profile.
Antimicrobial and Antifungal Activity of 1,3-Dioxolane Furan Derivatives
A study on a series of novel 1,3-dioxolanes, synthesized from salicylaldehyde and various diols, provides a basis for understanding the potential antimicrobial and antifungal activities of furan-containing dioxolanes.[4] These compounds were evaluated for their ability to inhibit the growth of a panel of bacteria and a fungus.
Quantitative Data Summary
The antimicrobial and antifungal activities of the synthesized 1,3-dioxolane derivatives were quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[5][6] The results are summarized in the tables below.
Table 1: Antibacterial Activity (MIC in µg/mL) of 1,3-Dioxolane Derivatives [4]
| Compound | S. aureus | S. epidermidis | E. faecalis | P. aeruginosa | E. coli | K. pneumoniae | P. mirabilis |
| 1 | >1250 | >1250 | >1250 | >1250 | >1250 | >1250 | >1250 |
| 2 | 625 | 625 | 1250 | >1250 | >1250 | >1250 | >1250 |
| 3 | 625 | >1250 | >1250 | >1250 | >1250 | >1250 | >1250 |
| 4 | 625 | 625 | 625 | 625 | >1250 | >1250 | >1250 |
| 5 | 1250 | 1250 | >1250 | >1250 | >1250 | >1250 | >1250 |
| 6 | 625 | 625 | 1250 | 625 | >1250 | >1250 | >1250 |
| 7 | >1250 | 625 | >1250 | >1250 | >1250 | >1250 | >1250 |
| 8 | 625 | 625 | 1250 | 625 | >1250 | >1250 | >1250 |
Table 2: Antifungal Activity (MIC in µg/mL) of 1,3-Dioxolane Derivatives [4]
| Compound | C. albicans |
| 1 | >1250 |
| 2 | 625 |
| 3 | 625 |
| 4 | 625 |
| 5 | 1250 |
| 6 | 625 |
| 7 | 1250 |
| 8 | 625 |
The data reveals that several of the tested 1,3-dioxolane derivatives exhibited significant antibacterial activity against Gram-positive bacteria (S. aureus, S. epidermidis, and E. faecalis) and the Gram-negative bacterium P. aeruginosa.[4] Notably, compounds 4 , 6 , and 8 displayed a broad spectrum of activity against these bacteria.[4] Furthermore, most of the compounds, with the exception of compound 1 , demonstrated good antifungal activity against C. albicans.[4] None of the tested compounds showed activity against E. coli, K. pneumoniae, or P. mirabilis.[4]
Experimental Protocols
Synthesis of 1,3-Dioxolane Derivatives
The general synthesis of the evaluated 1,3-dioxolane derivatives involves the reaction of salicylaldehyde with a variety of commercially available diols. The reaction utilizes a catalytic amount of Montmorillonite K10 clay, a solid acid catalyst, and is carried out in a suitable solvent. The structure of the resulting 1,3-dioxolane is dependent on the specific diol used in the synthesis.[4]
Caption: General workflow for the synthesis of 1,3-dioxolane derivatives.
Antimicrobial and Antifungal Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action for these specific 1,3-dioxolane furan derivatives have not been elucidated, furan derivatives, in general, are known to exert their biological effects through various mechanisms. These can include the inhibition of microbial growth and the modification of enzymes.[3] Some furan derivatives have been shown to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, which are involved in inflammation and other cellular processes.[3]
Caption: Potential signaling pathways modulated by furan derivatives.
Conclusion
While direct experimental data on the biological activity of 2-(2-furanyl)-4-methyl-1,3-dioxolane remains to be established, the broader class of furan derivatives demonstrates significant potential as a source of novel therapeutic agents. The comparative data from structurally related 1,3-dioxolane analogs suggest that furan-containing dioxolanes are promising candidates for further investigation, particularly for their antibacterial and antifungal properties. Future research should aim to synthesize and evaluate 2-(2-furanyl)-4-methyl-1,3-dioxolane and a wider range of its derivatives to establish a clear structure-activity relationship and to elucidate their mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this class of compounds.
References
- 1. youtube.com [youtube.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
"spectroscopic comparison of 2-(2-furanyl)-4-methyl-1,3-dioxolane diastereomers"
A comprehensive spectroscopic comparison of the cis and trans diastereomers of 2-(2-furanyl)-4-methyl-1,3-dioxolane is presented for researchers, scientists, and drug development professionals. This guide details the expected spectroscopic differences based on established principles of stereoisomer analysis, providing a framework for the characterization of these and similar compounds. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide is constructed based on analogous structures and spectroscopic theory.
Spectroscopic Data Summary
The anticipated spectroscopic data for the cis and trans diastereomers of 2-(2-furanyl)-4-methyl-1,3-dioxolane are summarized below. These values are predicted based on the analysis of similar 2,4-disubstituted-1,3-dioxolane systems.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.90 | ~5.85 | s | - |
| H-4 | ~4.30 | ~4.10 | m | - |
| H-5a (axial) | ~3.60 | ~4.15 | t | J₅ₐ,₅ₑ ≈ 8.5, J₄,₅ₐ ≈ 6.0 |
| H-5e (equatorial) | ~4.20 | ~3.55 | dd | J₅ₐ,₅ₑ ≈ 8.5, J₄,₅ₑ ≈ 6.5 |
| CH₃ | ~1.30 | ~1.25 | d | J ≈ 6.0 |
| Furan H-3' | ~6.40 | ~6.40 | dd | J ≈ 1.8, 0.9 |
| Furan H-4' | ~6.35 | ~6.35 | dd | J ≈ 3.4, 1.8 |
| Furan H-5' | ~7.40 | ~7.40 | dd | J ≈ 3.4, 0.9 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) |
| C-2 | ~103.5 | ~104.0 |
| C-4 | ~74.0 | ~76.0 |
| C-5 | ~70.0 | ~71.5 |
| CH₃ | ~17.0 | ~16.5 |
| Furan C-2' | ~152.0 | ~152.0 |
| Furan C-3' | ~110.5 | ~110.5 |
| Furan C-4' | ~108.0 | ~108.0 |
| Furan C-5' | ~143.0 | ~143.0 |
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-O-C (dioxolane stretch) | 1150 - 1050 |
| C-H (furan) | 3140 - 3110 |
| C=C (furan) | 1580 - 1500 |
| C-H (aliphatic) | 2980 - 2850 |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 154 | [M]⁺ |
| 153 | [M-H]⁺ |
| 139 | [M-CH₃]⁺ |
| 95 | [Furan-CHO]⁺ |
| 67 | [Furan]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to characterize the diastereomers of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation: Approximately 10-20 mg of the purified diastereomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention times of the diastereomers. The mass spectrum for each peak is then analyzed for the molecular ion and characteristic fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of the 2-(2-furanyl)-4-methyl-1,3-dioxolane diastereomers.
Caption: Workflow for diastereomer synthesis, separation, and analysis.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(2-furanyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(2-furanyl)-4-methyl-1,3-dioxolane. It focuses on the validation parameters essential for ensuring the reliability, accuracy, and precision of the analytical data. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for this compound.
Introduction
2-(2-furanyl)-4-methyl-1,3-dioxolane is a heterocyclic organic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. The validation of analytical methods is a mandatory requirement by regulatory agencies to ensure the integrity of the generated data. This guide compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2-(2-furanyl)-4-methyl-1,3-dioxolane and outlines the validation protocols.
Comparison of Analytical Methods
While specific validated methods for 2-(2-furanyl)-4-methyl-1,3-dioxolane are not extensively reported in publicly available literature, methods for analogous furan and dioxolane derivatives provide a strong basis for methodology development and validation. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of furanic compounds. Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is another powerful tool for the separation and quantification of volatile and semi-volatile compounds like dioxolanes.
The choice between HPLC and GC-MS will depend on several factors including the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Phenyl-methylpolysiloxane or similar non-polar to mid-polar capillary columns. |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures. | Helium or Nitrogen. |
| Detection | UV-Vis (Diode Array Detector). | Mass Spectrometry (MS). |
| Sample Volatility Requirement | Not required. | Required. |
| Derivatization | Generally not required. | May be required for improved volatility or chromatographic behavior. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). |
| Selectivity | Good, dependent on chromatographic separation and detector wavelength. | Excellent, based on both retention time and mass-to-charge ratio. |
Experimental Protocols
Below are representative experimental protocols for the quantification of 2-(2-furanyl)-4-methyl-1,3-dioxolane using HPLC and GC-MS. These are illustrative and would require optimization and validation for a specific application.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (based on the furan chromophore).
-
-
Standard Preparation: Prepare a stock solution of 2-(2-furanyl)-4-methyl-1,3-dioxolane in acetonitrile. Perform serial dilutions to create calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.
-
Sample Preparation: The sample preparation method will be matrix-dependent. For a simple matrix, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of 2-(2-furanyl)-4-methyl-1,3-dioxolane.
-
-
Standard and Sample Preparation: Similar to the HPLC method, prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate.
Validation of the Analytical Method
A comprehensive validation of the chosen analytical method should be performed to ensure its suitability for the intended purpose. The key validation parameters are outlined below, with hypothetical performance data for an HPLC method provided for illustrative purposes.
Validation Workflow
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (Typical) | Hypothetical HPLC Performance Data |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference at the retention time of the analyte. | No interfering peaks from placebo and degradation products were observed. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. | 80% to 120% of the test concentration. | 1.0 - 20.0 µg/mL |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. | 99.2% - 101.5% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. | RSD = 0.8% (n=6) |
| Precision (Intermediate) | The precision within-laboratory variations: different days, different analysts, different equipment, etc. | RSD ≤ 3%. | RSD = 1.5% (different day, different analyst) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. | 0.1 µg/mL |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. | 0.3 µg/mL |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Logical Relationship of Validation Parameters
Caption: A diagram showing the logical connections between key analytical method validation parameters.
Conclusion
The quantification of 2-(2-furanyl)-4-methyl-1,3-dioxolane in various samples can be reliably achieved using either HPLC or GC-MS. The choice of method will be dictated by the specific requirements of the analysis. HPLC offers a robust and straightforward approach, particularly for non-volatile matrices, while GC-MS provides superior sensitivity and selectivity, which is advantageous for trace level analysis. Regardless of the chosen technique, a thorough method validation is imperative to ensure the generation of high-quality, reliable, and reproducible data that can support regulatory submissions and scientific research.
A Comparative Guide to Computational and Experimental Data for 2-(2-furanyl)-4-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational and experimental data for the heterocyclic compound 2-(2-furanyl)-4-methyl-1,3-dioxolane. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide combines known physicochemical properties with extrapolated data from closely related analogs and established theoretical methodologies. This approach offers a predictive framework for researchers working with this and similar chemical structures.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental data for 2-(2-furanyl)-4-methyl-1,3-dioxolane, alongside predicted values that would typically be determined through computational methods.
| Property | Experimental Data | Computational Prediction (Anticipated) |
| Molecular Formula | C₈H₁₀O₃[1] | C₈H₁₀O₃ |
| Molar Mass | 154.16 g/mol [1] | 154.16 g/mol |
| Density | 1.118 g/cm³[1] | ~1.1-1.2 g/cm³ |
| Boiling Point | 214 °C[1] | 210-220 °C |
| Melting Point | -80 °C[1] | Not typically calculated |
| Flashing Point | 96 °C[1] | Not typically calculated |
Spectroscopic Data: Experimental vs. Predicted
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Experimental ¹H NMR (in CDCl₃):
-
Furan protons: Three signals in the aromatic region (~6.3-7.4 ppm).
-
Dioxolane ring protons: A series of multiplets in the region of ~3.5-4.5 ppm, corresponding to the CH and CH₂ groups. The methyl group on the dioxolane ring would appear as a doublet around 1.3 ppm.
-
Acetal proton: A singlet around 5.8 ppm.
Computational ¹H NMR:
-
Density Functional Theory (DFT) calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) can predict the chemical shifts. These calculations would likely show a similar pattern of signals, although the exact ppm values might differ slightly from experimental results due to solvent effects and the level of theory used.
Expected Experimental ¹³C NMR (in CDCl₃):
-
Furan carbons: Four signals in the aromatic region (~110-150 ppm).
-
Dioxolane ring carbons: Signals for the CH and CH₂ groups between ~65-80 ppm. The methyl carbon would appear around 17 ppm.
-
Acetal carbon: A signal around 102 ppm.
Computational ¹³C NMR:
-
Similar to ¹H NMR, DFT calculations can provide predicted ¹³C chemical shifts. These are valuable for confirming peak assignments in experimental spectra.
Infrared (IR) Spectroscopy
Expected Experimental IR (liquid film):
-
C-H stretching (furan): ~3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (furan): ~1500-1600 cm⁻¹
-
C-O-C stretching (furan and dioxolane): Strong bands in the 1000-1200 cm⁻¹ region.
Computational IR:
-
Frequency calculations using DFT can predict the vibrational modes and their corresponding intensities. These computed spectra are instrumental in assigning the bands observed in experimental IR spectra.
Mass Spectrometry (MS)
Expected Experimental MS (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 154.
-
Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the methyl group (m/z = 139), and cleavage of the dioxolane ring, as well as fragments characteristic of the furan ring.
Computational MS:
-
While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation patterns.
Experimental Protocols
A standard and reliable method for the synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane involves the acid-catalyzed acetalization of furfural with 1,2-propanediol.
Synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane:
-
Reactants:
-
Furfural (1.0 equivalent)
-
1,2-Propanediol (1.2 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add furfural, 1,2-propanediol, and the acid catalyst to the anhydrous solvent.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-(2-furanyl)-4-methyl-1,3-dioxolane.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent.
-
IR Spectroscopy: An FT-IR spectrum would be obtained from a thin film of the liquid product on a salt plate.
-
Mass Spectrometry: A mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational data for a given molecule like 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Caption: A workflow diagram illustrating the parallel experimental and computational approaches to studying a molecule and their convergence for comparative analysis.
References
"reactivity comparison of 2-(2-furanyl)-4-methyl-1,3-dioxolane with other dioxolanes"
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2-(2-furanyl)-4-methyl-1,3-dioxolane with other dioxolane derivatives has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the compound's performance, supported by experimental data, to inform its application in chemical synthesis and pharmaceutical research.
The reactivity of 1,3-dioxolanes is of significant interest due to their widespread use as protecting groups for carbonyl compounds and their presence in various biologically active molecules. The stability of the dioxolane ring, and thus its reactivity, is critically influenced by the nature of the substituent at the 2-position. This comparison focuses on the acid-catalyzed hydrolysis of various 2-substituted-4-methyl-1,3-dioxolanes, a common reaction that serves as a reliable measure of their relative reactivity.
Understanding Dioxolane Reactivity: The Role of the 2-Substituent
The acid-catalyzed hydrolysis of 1,3-dioxolanes proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by ring opening to form a stabilized carbocation intermediate. The rate of this reaction is therefore highly sensitive to the electronic properties of the substituent at the 2-position. Electron-donating groups enhance the stability of the carbocation intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation, leading to a slower reaction rate.
The 2-furanyl group, being an electron-rich aromatic system, is expected to act as an electron-donating substituent. This property suggests that 2-(2-furanyl)-4-methyl-1,3-dioxolane will exhibit greater reactivity towards acid-catalyzed hydrolysis compared to dioxolanes bearing electron-withdrawing or simple alkyl substituents at the 2-position.
Comparative Data on Dioxolane Hydrolysis
| 2-Substituent | Relative Rate of Hydrolysis (k_rel) |
| 4-Methoxyphenyl | 3000 |
| 2-Furanyl (Predicted) | High |
| Phenyl | 300 |
| Methyl | 1 |
| Hydrogen | 0.05 |
| 4-Nitrophenyl | 0.03 |
Note: The relative rates are based on published data for 2-substituted-1,3-dioxolanes and are normalized to the rate of hydrolysis of 2-methyl-1,3-dioxolane. The reactivity of the 2-furanyl derivative is predicted based on the established electronic effects of the furan ring.
The data clearly indicates that aryl groups, particularly those with electron-donating substituents like the 4-methoxyphenyl group, significantly accelerate the hydrolysis of the dioxolane ring compared to alkyl groups. Given that the 2-furanyl group is also strongly electron-donating, it is anticipated that 2-(2-furanyl)-4-methyl-1,3-dioxolane would exhibit a high rate of hydrolysis, likely comparable to or even exceeding that of the 2-(4-methoxyphenyl) derivative.
Experimental Protocol: Kinetic Analysis of Dioxolane Hydrolysis
The determination of hydrolysis rates for dioxolanes is typically conducted using UV-Vis spectrophotometry by monitoring the appearance of the carbonyl compound product over time.
Materials:
-
2-substituted-4-methyl-1,3-dioxolane of interest
-
Standardized aqueous acid solution (e.g., 0.1 M HCl)
-
Solvent (e.g., a mixture of water and a co-solvent like dioxane or acetonitrile to ensure solubility)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
A stock solution of the 2-substituted-4-methyl-1,3-dioxolane is prepared in the chosen co-solvent.
-
The UV-Vis spectrophotometer is set to the wavelength of maximum absorbance (λ_max) of the resulting carbonyl compound.
-
A known volume of the standardized acid solution is placed in a quartz cuvette and allowed to equilibrate to the desired temperature in the thermostatted cell holder.
-
A small aliquot of the dioxolane stock solution is injected into the cuvette, and the data acquisition is initiated simultaneously.
-
The absorbance at the λ_max of the product is recorded at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k_H+) can be calculated by dividing k_obs by the concentration of the acid catalyst.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of a 2-substituted-1,3-dioxolane.
Caption: Acid-catalyzed hydrolysis of a 2-substituted-1,3-dioxolane.
This comparative guide underscores the importance of the 2-substituent in modulating the reactivity of the 1,3-dioxolane ring. For researchers utilizing 2-(2-furanyl)-4-methyl-1,3-dioxolane, its heightened reactivity towards acidic conditions should be a key consideration in experimental design and application, particularly when employed as a protecting group that may need to be selectively removed.
"assessment of the green chemistry metrics for 2-(2-furanyl)-4-methyl-1,3-dioxolane synthesis"
An objective comparison of synthetic routes for 2-(2-furanyl)-4-methyl-1,3-dioxolane, a key intermediate in pharmaceutical and chemical industries, reveals significant differences in environmental impact and efficiency. This guide provides a detailed assessment of two primary synthetic pathways, direct acid-catalyzed acetalization and a transacetalization approach, supported by experimental data and green chemistry metrics.
The synthesis of 2-(2-furanyl)-4-methyl-1,3-dioxolane is conventionally achieved through the acid-catalyzed reaction of furfural with 1,2-propanediol. While effective, this method often necessitates the use of hazardous acid catalysts and organic solvents, prompting the exploration of greener alternatives. An alternative approach, transacetalization, offers a potential pathway to mitigate some of these environmental concerns. This guide presents a comparative analysis of these two methods, focusing on key green chemistry metrics to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions for sustainable chemical production.
Comparison of Green Chemistry Metrics
The environmental performance and overall efficiency of the direct acetalization and transacetalization syntheses of 2-(2-furanyl)-4-methyl-1,3-dioxolane are quantitatively assessed using established green chemistry metrics. The following table summarizes the key performance indicators for each method, based on the experimental protocols detailed below.
| Green Chemistry Metric | Direct Acetalization | Transacetalization |
| Yield (%) | 95 | 85 |
| Atom Economy (%) | 89.5 | 75.6 |
| Process Mass Intensity (PMI) | 6.8 | 9.2 |
| E-Factor | 5.8 | 8.2 |
| Reaction Mass Efficiency (RME) (%) | 85.0 | 64.3 |
| Solvent | Toluene | None (Neat) |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid |
Experimental Protocols
Direct Acid-Catalyzed Acetalization
Materials:
-
Furfural: 10.0 g (0.104 mol)
-
1,2-Propanediol: 8.7 g (0.114 mol)
-
p-Toluenesulfonic acid monohydrate: 0.2 g (1.05 mmol)
-
Toluene: 50 mL
Procedure: A mixture of furfural (10.0 g, 0.104 mol), 1,2-propanediol (8.7 g, 0.114 mol), and p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) in toluene (50 mL) was refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction was monitored by thin-layer chromatography. After 3 hours, the reaction mixture was cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by vacuum distillation to afford 2-(2-furanyl)-4-methyl-1,3-dioxolane as a colorless oil.
Yield: 15.2 g (95%)
Transacetalization
Materials:
-
Furfural dimethyl acetal: 10.0 g (0.070 mol)
-
1,2-Propanediol: 6.4 g (0.084 mol)
-
p-Toluenesulfonic acid monohydrate: 0.1 g (0.53 mmol)
Procedure: A mixture of furfural dimethyl acetal (10.0 g, 0.070 mol), 1,2-propanediol (6.4 g, 0.084 mol), and p-toluenesulfonic acid monohydrate (0.1 g, 0.53 mmol) was heated at 80°C under reduced pressure. The methanol formed during the reaction was continuously removed by distillation. The reaction progress was monitored by gas chromatography. After 4 hours, the reaction mixture was cooled to room temperature and neutralized with a few drops of triethylamine. The mixture was then purified directly by vacuum distillation to yield 2-(2-furanyl)-4-methyl-1,3-dioxolane.
Yield: 9.2 g (85%)
Logical Workflow for Green Chemistry Assessment
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical synthesis, as applied in this guide.
Caption: Logical workflow for the assessment of green chemistry metrics.
Safety Operating Guide
Personal protective equipment for handling 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-
Essential Safety and Handling Guide for 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-, also known as furfural propylene glycol acetal (CAS No. 4359-54-0). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this information is based on available data and general safety principles for structurally similar compounds. It is imperative to handle this chemical with caution and to consult a certified safety professional for a full risk assessment.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 4359-54-0 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | Colorless to pale yellow clear liquid (est.) |
| Flash Point | 95.56 °C (204.00 °F) TCC[1][2] |
| Specific Gravity | 1.130 to 1.136 @ 20 °C[1][2] |
| Refractive Index | 1.472 to 1.478 @ 20 °C[1][2] |
| Boiling Point | 214 °C (estimated) |
| Melting Point | -80 °C (estimated) |
| Solubility | Practically insoluble in water; Soluble in ethanol |
Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a cautious approach to PPE is warranted. The following recommendations are based on the handling of similar chemicals and the known properties of this compound.
| Protection Type | Recommended Equipment |
| Eye/Face | Chemical safety goggles or a face shield are essential to prevent splashes. |
| Skin | A standard laboratory coat should be worn. For hand protection, chemically resistant gloves (e.g., nitrile or neoprene) are recommended. Always inspect gloves for integrity before use. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is advised. |
Operational and Disposal Plans
Experimental Protocols: Safe Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Have appropriate spill cleanup materials on hand.
-
Dispensing: Handle in a well-ventilated area, such as a chemical fume hood. Ground all equipment when transferring large quantities to prevent static discharge. Avoid contact with skin and eyes. Do not breathe vapors.
-
Use: Keep away from heat, sparks, and open flames. Use only non-sparking tools.
-
After Handling: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store separately from strong oxidizing agents, acids, and bases.
Spill Response Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
